Sodium hydroxymethanesulfinate hydrate
Description
Overview of the Chemical Entity within Contemporary Chemical Science
Sodium hydroxymethanesulfinate is a water-soluble, white crystalline solid that is typically available as the dihydrate (CH₃NaO₃S · 2H₂O). researchgate.netsigmaaldrich.com Structurally, it is the sodium salt of hydroxymethanesulfinic acid. sigmaaldrich.com In contemporary chemical science, it is recognized primarily as a potent reducing agent and a source of the sulfoxylate (B1233899) anion (SO₂²⁻) or sulfur dioxide dianion. organic-chemistry.orgwikipedia.org This reactivity profile makes it a valuable reagent in a multitude of chemical transformations.
Its applications in modern chemistry are diverse, ranging from its traditional use in the textile industry for vat dyeing to more sophisticated roles in organic synthesis and polymer chemistry. wikipedia.orgnbinno.com In organic synthesis, it serves as a key reagent for the introduction of sulfonyl groups and for various reduction and dehalogenation reactions. sigmaaldrich.comorganic-chemistry.org In polymer science, it is employed as a component in redox-initiator systems for emulsion polymerization. wikipedia.orgnbinno.com
Historical Trajectories of Research on Sodium Hydroxymethanesulfinate Hydrate (B1144303)
The history of sodium hydroxymethanesulfinate, or Rongalite, dates back to the early 20th century. It was initially developed for the textile industry as a stable and solid source of the reducing sulfoxylate ion. wikipedia.orgatamanchemicals.com Early patents from the first decade of the 1900s describe its synthesis, often involving the reduction of a mixture of formaldehyde (B43269) and sulfur dioxide with zinc dust, followed by treatment with a sodium base. atamanchemicals.com
Initially, research was heavily focused on its industrial applications, particularly as a bleaching and printing agent in the dyeing industry. atamanchemicals.com Over time, its utility in other areas began to be explored. A notable historical application was its investigation as a potential antidote for mercury poisoning, although this use proved to be of limited value. atamanchemicals.com The latter half of the 20th century and the early 21st century have seen a resurgence in research interest, with a shift towards understanding its reaction mechanisms and expanding its applications in fine chemical synthesis and materials science.
Fundamental Research Questions and Challenges Associated with the Compound's Reactivity and Utility
Despite its long history of use, several fundamental research questions and challenges regarding the reactivity and utility of sodium hydroxymethanesulfinate persist. A primary area of investigation is the elucidation of its precise mechanism of action in various chemical reactions. While it is generally accepted to act as a reducing agent, the specific intermediates and pathways involved are not always fully understood and are a subject of ongoing research. atamanchemicals.com
One of the key challenges in its application is its decomposition. In aqueous solutions, particularly under acidic conditions, it is unstable and decomposes to release formaldehyde and sulfite (B76179). wikipedia.org A study on its decomposition in aqueous solution revealed a multi-stage process involving an initial oxygen-dependent stage, an induction period, and a subsequent anaerobic stage. researchgate.net This instability necessitates careful control of reaction conditions to achieve desired outcomes.
Another challenge lies in controlling its reactivity. As a source of the highly reactive SO₂²⁻ anion, it can participate in various competing reaction pathways. For instance, in alkylation reactions, it can react at either the sulfur or oxygen atom, leading to the formation of sulfones or isomeric sulfinate esters, respectively. wikipedia.orgatamanchemicals.com Current research aims to develop more selective transformations by fine-tuning reaction parameters or using catalytic systems. Furthermore, its ability to act as a radical initiator opens up avenues for new synthetic methodologies, but also requires a deeper understanding to control the radical processes effectively. researchgate.net
Interdisciplinary Significance of Sodium Hydroxymethanesulfinate Hydrate Studies
The study of this compound extends beyond traditional chemistry, demonstrating significant interdisciplinary importance.
Environmental Chemistry: A significant area of interdisciplinary research is its role in atmospheric chemistry. The formation of hydroxymethanesulfonate (HMS), the conjugate base of hydroxymethanesulfinic acid, has been identified as a notable pathway for the transformation of atmospheric sulfur dioxide (SO₂), a major air pollutant. bohrium.com Studies have shown that HMS can constitute a significant fraction of particulate matter, particularly in polluted and cold environments, impacting air quality and atmospheric models. nih.gov Research in this area seeks to understand the sources, formation mechanisms, and fate of HMS in the atmosphere. bohrium.comacs.orgsemanticscholar.org
Polymer and Materials Science: In polymer chemistry, sodium hydroxymethanesulfinate is a key component of redox initiation systems for emulsion polymerization, used in the synthesis of various polymers and synthetic rubbers. nbinno.comnih.gov Its role as an initiator influences the kinetics of polymerization and the properties of the final polymer. In materials science, there is interest in its use for the synthesis of novel materials. For example, it can be used to generate solutions of sodium polyselenides and polytellurides, which are precursors for chalcogenide materials. wikipedia.org
Medicinal and Biological Chemistry: The compound also finds applications in fields related to life sciences. It is used as an antioxidant in some pharmaceutical formulations to enhance the stability of drugs. nbinno.comatamanchemicals.com Furthermore, its ability to react with and stabilize lower carbohydrates like formaldehyde and glyceraldehyde has led to investigations into its potential role in prebiotic chemistry, where it could have acted as a reservoir for these crucial building blocks of life. nih.gov
Data Tables
Physicochemical Properties of Sodium Hydroxymethanesulfinate Dihydrate
| Property | Value | Source(s) |
| Molecular Formula | CH₃NaO₃S · 2H₂O | sigmaaldrich.com |
| Molecular Weight | 154.12 g/mol | sigmaaldrich.com |
| Appearance | White to off-white solid/powder | sigmaaldrich.comatamanchemicals.com |
| Melting Point | ~64.5 °C (decomposes) | wikipedia.org |
| Solubility in Water | 600 g/L (approximate) | sigmaaldrich.comwikipedia.org |
| pH (of solution) | 9.5-10.5 | sigmaaldrich.com |
| CAS Number | 6035-47-8 | sigmaaldrich.comwikipedia.org |
Selected Research Findings on Sodium Hydroxymethanesulfinate
| Research Area | Key Finding | Significance | Source(s) |
| Organic Synthesis | Acts as a versatile source of the SO₂²⁻ anion for the preparation of sulfones and sultines. | Provides a convenient and effective method for introducing sulfonyl groups into organic molecules. | sigmaaldrich.comorganic-chemistry.org |
| Reaction Mechanism | Decomposition in aqueous solution is a complex, multi-stage process influenced by oxygen. | Highlights the need for controlled reaction conditions to ensure desired reactivity and product formation. | researchgate.netresearchgate.net |
| Polymer Chemistry | Functions as a reducing agent in redox-initiator systems for emulsion polymerization. | Enables the controlled initiation of polymerization for the synthesis of various polymers. | wikipedia.orgnbinno.com |
| Environmental Science | Formation of its conjugate base, hydroxymethanesulfonate (HMS), is a significant atmospheric sink for SO₂. | Crucial for understanding atmospheric sulfur chemistry and its impact on air quality. | bohrium.comnih.govacs.org |
| Prebiotic Chemistry | Can reversibly form adducts with simple carbohydrates like formaldehyde and glyceraldehyde. | Suggests a potential role as a stabilizing reservoir for key prebiotic molecules on early Earth. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;hydroxymethanesulfinate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODLPLYXXUCHB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Routes for Sodium Hydroxymethanesulfinate Hydrate
Established Industrial-Scale Synthetic Pathways
The primary route for the large-scale production of sodium hydroxymethanesulfinate, commercially known as Rongalite, relies on a well-established reaction between sodium dithionite (B78146) and formaldehyde (B43269). ataman-chemicals.comatamanchemicals.com This method is favored in industrial settings for its quantitative nature and the relative stability of the final product compared to the reactants. atamanchemicals.comwikipedia.org
Mechanistic Analysis of Synthesis from Sodium Dithionite and Formaldehyde
Na₂S₂O₄ + 2 CH₂O + H₂O → HO-CH₂-SO₂Na + HO-CH₂-SO₃Na wikipedia.orgsciencemadness.org
This reaction is notable because it yields two main products: sodium hydroxymethanesulfinate (the desired product, HO-CH₂-SO₂Na) and sodium hydroxymethanesulfonate (a by-product, HO-CH₂-SO₃Na). wikipedia.orgsciencemadness.org The reaction proceeds quantitatively, which allows for the determination of dithionite concentration by its conversion to these more stable products, as sodium dithionite is highly sensitive to oxygen. atamanchemicals.comwikipedia.org
A key aspect of the mechanism is the inherent instability of the hydroxymethanesulfinate ion in solution. It can decompose back into formaldehyde and sulfite (B76179). wikipedia.orgatamanchemicals.com To counteract this decomposition and drive the reaction toward the product side, an excess of at least one equivalent of formaldehyde is added. This strategic addition pushes the chemical equilibrium to favor the formation of the adduct, which can then react further to form bis-(hydroxymethyl)sulfone, resulting in solutions that are stable indefinitely for storage and transport. wikipedia.orgatamanchemicals.com When the product is utilized, making the solution acidic releases the reducing sulfoxylate (B1233899) ion (SO₂²⁻) and formaldehyde in equimolar amounts. atamanchemicals.comwikipedia.orgatamanchemicals.com
Optimization Strategies for Large-Scale Production
Several strategies are employed to optimize the large-scale industrial production of sodium hydroxymethanesulfinate, focusing on maximizing yield, ensuring stability, and improving efficiency.
Reactant Stoichiometry: As mentioned, a crucial optimization is the addition of excess formaldehyde. This shifts the equilibrium towards the formation of the stable adducts, preventing decomposition and ensuring a longer shelf-life for the product solution. wikipedia.orgatamanchemicals.com
pH and Additive Control: A patented production method describes adding a solution of sodium hydroxide (B78521) or soda ash before the concentration step. atamanchemicals.com This adjustment of pH can influence reaction kinetics and product stability. The same method also involves the addition of anhydrous sodium sulfite during the concentration process, likely to further manage reactants and by-products to enhance the purity of the final crystalline product. atamanchemicals.com
Process Automation and Control: General principles for optimizing large-scale chemical synthesis include the use of automated platforms that allow for precise control over reaction parameters. rsc.org For sodium hydroxymethanesulfinate production, this would involve dedicated reactors capable of maintaining specific temperatures, handling reactions in small volumes under sealed conditions to prevent oxidation, and employing automated purification steps. atamanchemicals.comrsc.org
Redox Initiator Systems: In applications like emulsion polymerization, the efficiency of sodium hydroxymethanesulfinate as part of a redox initiator system is a focus of optimization. For instance, using a ferrocene/sodium hydroxymethanesulfinate (Fc/SFS) kicker system was found to reduce polymerization time by 24%. researchgate.net However, this also presented challenges with uncontrolled energy release at high conversion rates, indicating a need for further optimization, potentially through the use of phase transfer agents to better control reactant interactions. researchgate.net
Advanced Laboratory Synthesis Protocols
In laboratory settings, research has focused on developing alternative synthetic routes that offer improvements in product purity, yield, and environmental impact over traditional industrial methods.
Improved Synthetic Techniques for Enhanced Purity and Yield
Researchers have explored various methods to synthesize sodium hydroxymethanesulfinate with higher purity and yields, often employing different starting materials and catalysts. An early method reported by Heyl and Greer involved reacting a mixture of formaldehyde and sodium hydrogen sulfite with zinc dust and zinc oxide, followed by a complex purification process to obtain a product of acceptable purity. atamanchemicals.com Another approach involves the reaction of sodium sulfite with hydrogen peroxide in an aqueous solution at a controlled temperature of 70-80°C. ataman-chemicals.com
A particularly high-yield method has been documented that uses different reagents under specific conditions. This protocol demonstrates the potential for significant improvements in synthesis efficiency at the laboratory scale.
Table 1: Comparison of Laboratory Synthesis Methods for Sodium Hydroxymethanesulfinate
| Method | Reactants | Catalysts/Additives | Conditions | Reported Yield | Reference |
| Zinc Dust Reduction | Formaldehyde, Sodium Hydrogen Sulfite | Zinc Dust, Zinc Oxide | Not specified | "Acceptably pure" | atamanchemicals.com |
| Hydrogen Peroxide Oxidation | Sodium Sulfite, Hydrogen Peroxide | None specified | 70-80°C | Not specified | ataman-chemicals.com |
| Zinc-Mediated Synthesis | Not specified | Zinc, Sodium Oleate, Sodium Hydrogensulfite | 94°C, 4 hours in water | 86% | chemicalbook.com |
Development of Environmentally Benign (Green Chemistry) Routes
In line with the principles of green chemistry, efforts are being made to develop more sustainable and environmentally friendly methods for chemical synthesis. rsc.orgnih.gov These routes aim to reduce the use of hazardous substances, minimize waste, and lower energy consumption.
Ultrasound-assisted synthesis, or sonochemistry, is an emerging green technique with potential applications for the production of sodium hydroxymethanesulfinate. The core principle of sonochemistry is acoustic cavitation: the formation, growth, and collapse of microbubbles in a liquid medium subjected to ultrasonic waves. nih.gov This process creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates and efficiency. nih.govresearchgate.net
Applying this to the synthesis of sodium hydroxymethanesulfinate could offer several advantages:
Enhanced Nucleation and Crystallization: Ultrasound is known to improve crystal nucleation rates and break up particle agglomerates, which could lead to a more uniform and purer crystalline product. nih.gov
Increased Reaction Rates: The intense energy from cavitation can accelerate chemical reactions, potentially reducing reaction times and the need for high temperatures, thus saving energy. researchgate.net
Improved Reactant Interaction: Sonication increases the interaction between reacting species, which can lead to higher yields and more efficient use of starting materials. researchgate.net
While a specific protocol for the ultrasound-assisted synthesis of sodium hydroxymethanesulfinate is not detailed in the provided literature, the established benefits of the technique suggest it is a promising avenue for a greener manufacturing process.
Table 2: Potential Advantages of Ultrasound-Assisted Synthesis
| Feature | Mechanism | Potential Benefit for Synthesis | Reference |
| Acoustic Cavitation | Formation and collapse of microbubbles | Creates localized high-energy zones, enhancing reaction kinetics. | nih.gov |
| Enhanced Nucleation | Ultrasound waves promote the formation of crystal nuclei. | Leads to smaller, more uniform particles and potentially higher purity. | nih.gov |
| Process Intensification | Increased interaction between reactants. | Can result in shorter reaction times and higher yields. | researchgate.net |
Microwave-Assisted Synthesis
The application of microwave irradiation as an energy source for chemical reactions has gained considerable traction in organic synthesis. This is due to its potential for rapid heating, which can lead to significantly reduced reaction times and, in many cases, improved yields and purer products compared to conventional heating methods. youtube.com While specific research detailing the microwave-assisted synthesis of sodium hydroxymethanesulfinate hydrate (B1144303) is not extensively documented in publicly available literature, the principles of microwave-assisted synthesis of related organosulfur compounds, such as sodium sulfonates and sulfonamides, offer valuable insights. nih.govorganic-chemistry.org
Microwave-assisted organic synthesis relies on the ability of a substance to absorb microwave energy and convert it into heat. youtube.com For the synthesis of sulfinate salts, this can translate to a more efficient process. For instance, the microwave-assisted synthesis of sodium sulfonates from bromides and sodium sulfite has been shown to dramatically decrease reaction times from hours to minutes, while also enhancing the yields of the resulting sulfonyl chlorides. nih.gov A typical setup involves heating a mixture of the reactants in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF), ethanol (B145695) (EtOH), and water (H₂O), under microwave irradiation at a specific temperature and power for a short duration. nih.gov
Extrapolating from these findings, a hypothetical microwave-assisted synthesis of sodium hydroxymethanesulfinate could potentially offer similar advantages. The reaction would likely involve the core reactants in a solvent transparent to microwaves, allowing for direct heating of the reactants themselves. This method could potentially streamline the synthesis process, making it more energy-efficient and scalable. However, without specific experimental data, the optimal conditions such as reaction time, temperature, and solvent system for the microwave-assisted synthesis of sodium hydroxymethanesulfinate hydrate remain to be empirically determined.
| Parameter | General Observation in Microwave-Assisted Synthesis of Organosulfur Compounds |
| Reaction Time | Significantly reduced compared to conventional heating (minutes vs. hours). nih.gov |
| Yield | Often improved yields of the desired product. nih.govorganic-chemistry.org |
| Heating | Rapid and uniform heating of the reaction mixture. youtube.com |
| Solvent | Choice of solvent is crucial for efficient microwave absorption. youtube.com |
Control of Hydration State in Synthetic Procedures
The degree of hydration in a crystalline solid, known as the water of crystallization, can significantly influence its physical and chemical properties. medium.com Sodium hydroxymethanesulfinate is commonly available as a dihydrate (NaHOCH₂SO₂·2H₂O). The control of the hydration state during its synthesis is a critical aspect of ensuring the desired product characteristics. The formation of a specific hydrate is governed by thermodynamic and kinetic factors during the crystallization process.
Key parameters that can be manipulated to control the hydration state include:
Temperature: The temperature of the crystallization solution can dictate which hydrate form is thermodynamically stable. Different hydrates of a compound often have distinct temperature ranges of stability. crystalls.info
Solvent Composition: The activity of water in the crystallization solvent is a primary determinant of the hydration state. By altering the solvent system, for example, by introducing a co-solvent or a dehydrating agent, it is possible to favor the formation of a lower hydrate or an anhydrous form. researchgate.net For instance, the use of acetic acid has been shown to hinder the formation of a higher hydrate in favor of a different crystalline salt. researchgate.net
Relative Humidity: For deliquescent or efflorescent salts, the relative humidity of the surrounding atmosphere during crystallization and subsequent storage plays a crucial role in maintaining the desired hydration state. acs.org
The process of forming a hydrated salt from an aqueous solution involves the incorporation of water molecules into the crystal lattice of the salt. crystalls.info This occurs when the electrostatic attraction between the ions of the salt and water molecules is strong enough to be maintained in the solid state. crystalls.info The specific number of water molecules incorporated can vary, leading to different hydrates (e.g., monohydrate, dihydrate). crystalls.info
The transition between different hydration states is often a reversible process. uyir.at For example, heating a hydrated salt can drive off the water of crystallization to form an anhydrous salt, a process known as dehydration. uyir.at Conversely, exposing an anhydrous salt to water or a humid environment can lead to the formation of a hydrated form. uyir.at
Decomposition Pathways and Stability of Sodium Hydroxymethanesulfinate Hydrate
Mechanistic Elucidation of Decomposition in Aqueous Systems
Sodium hydroxymethanesulfinate, a compound with the chemical formula Na+HOCH2SO2−, demonstrates variable stability in aqueous solutions, which is highly dependent on the pH of the environment. atamanchemicals.comwikipedia.org While it is generally sold as a dihydrate and is water-soluble, its persistence in solution is dictated by the chemical conditions. wikipedia.orgatamanchemicals.com
In acidic environments, sodium hydroxymethanesulfinate undergoes rapid decomposition. atamanchemicals.comchemsrc.comnih.gov This instability in the presence of acid is a defining characteristic of the compound. The hydroxymethanesulfinate ion is inherently unstable in solution, and acidic conditions catalyze its breakdown. wikipedia.orgatamanchemicals.com This process was intentionally leveraged in its original development for the textile industry, which sought a stable source for the sulfoxylate (B1233899) ion that could be generated on demand. wikipedia.orgatamanchemicals.com
In contrast to its behavior in acidic solutions, sodium hydroxymethanesulfinate is relatively stable in aqueous alkaline environments. atamanchemicals.comchemsrc.comnih.gov Solutions with a pH between 9.5 and 10.5 exhibit this increased stability. atamanchemicals.com However, the hydroxymethanesulfinate ion itself is considered unstable in solution, tending towards an equilibrium with formaldehyde (B43269) and sulfite (B76179). wikipedia.org The stability in alkaline conditions can be significantly enhanced by the addition of at least one equivalent of formaldehyde. This shifts the equilibrium towards the formation of the adduct and can further react to form bis-(hydroxymethyl)sulfone, resulting in solutions that are stable indefinitely. wikipedia.orgatamanchemicals.com
The decomposition of sodium hydroxymethanesulfinate is a multi-stage process influenced by the presence of specific chemical species, particularly oxygen and sulfur compounds. The aerobic decomposition in a slightly acidic medium is preceded by an induction period that continues as long as molecular oxygen is present in the solution. nih.gov The complete consumption of molecular oxygen is a necessary precursor for the formation of dithionite (B78146) (S₂O₄²⁻). nih.gov
Research indicates that the decomposition in the presence of air occurs in three stages: an initial stage involving oxygen, a subsequent induction period, and a third stage that proceeds without oxygen. researchgate.net Intermediates detected during this process include the sulfite radical anion (SO₃⁻). nih.gov The decomposition can be influenced by the addition of other ionic species. Studies have examined the effects of sodium sulfite (Na₂SO₃) additives on the aerobic decomposition of the compound. researchgate.net A proposed kinetic model suggests a catalytic effect of "active sulfur" in the decomposition process. researchgate.net
Acid-Catalyzed Decomposition Mechanisms
Kinetic and Thermodynamic Investigations of Decomposition Reactions
The study of the decomposition of sodium hydroxymethanesulfinate involves analyzing the rates and energy changes associated with the reactions. These investigations provide quantitative data on the compound's stability under various conditions.
Kinetic studies have quantified the decomposition rate under specific conditions. At 25°C and a pH of 5.6, the effective rate coefficient for the decomposition of hydroxymethanesulfonate has been determined to be 1.1 × 10⁻⁵ s⁻¹. researchgate.net
Thermodynamic parameters for the equilibrium between hydroxymethanesulfonate and its decomposition products (bisulfite and formaldehyde) have also been established. The temperature dependence of the equilibrium constant over a pH range of 5-6 is described by the equation: log 1/K₁ₐ = (2854 ± 59)/T - (3.0 ± 0.2) researchgate.net
From this relationship, the following activation parameters have been derived. researchgate.net
| Parameter | Value |
|---|---|
| Reaction Enthalpy (ΔH) | -54.60 ± 1.10 kJ/mol |
| Reaction Entropy (ΔS) | 57.6 ± 3.7 J/(mol·K) |
Equilibrium Studies of Decomposition and Reversibility
The decomposition of the hydroxymethanesulfinate ion in aqueous solutions is an equilibrium process, primarily reverting to formaldehyde and sulfite. atamanchemicals.comatamanchemicals.comwikipedia.org This reversibility is a key aspect of its chemistry. The fundamental equilibrium reaction can be represented as:
HOCH₂SO₂⁻ ⇌ HCHO + SO₃²⁻
The position of this equilibrium is significantly influenced by the concentration of the reactants. The addition of at least one equivalent of formaldehyde to a solution of sodium hydroxymethanesulfinate shifts the equilibrium to the left, favoring the formation of the hydroxymethanesulfinate adduct. atamanchemicals.comatamanchemicals.comwikipedia.org This principle is utilized to create indefinitely shelf-stable solutions by preventing the decomposition of the active sulfoxylate component. atamanchemicals.comatamanchemicals.comwikipedia.org
Quantitative studies have been conducted to determine the thermodynamic parameters of this equilibrium. The equilibrium between hydroxymethanesulfonate, formaldehyde, and bisulfite has been studied in deaerated, argon-saturated aqueous solutions. researchgate.net The temperature dependence of the equilibrium constant (K₁ₐ) at a pH range of 5-6 was determined, yielding significant thermodynamic data for the reaction. researchgate.net
Thermodynamic Data for the Decomposition Equilibrium of Hydroxymethanesulfonate
| Parameter | Value |
|---|---|
| Reaction Enthalpy (ΔH) | (-54.60 ± 1.10) kJ/mol |
| Reaction Entropy (ΔS) | (57.6 ± 3.7) J/(mol·K) |
Data derived from the temperature dependence of the equilibrium constant between 288-318 K. researchgate.net
The relationship between the equilibrium constant and temperature is expressed by the following equation:
log(1/K₁ₐ) = (2854 ± 59)/T - (3.0 ± 0.2) researchgate.net
This data underscores the exothermic nature of the decomposition and provides a quantitative basis for understanding the stability and reactivity of sodium hydroxymethanesulfinate under various temperature conditions.
Influence of pH on Decomposition Kinetics and Equilibria
The stability and decomposition kinetics of sodium hydroxymethanesulfinate hydrate (B1144303) are profoundly dependent on the pH of the aqueous solution. It exhibits relative stability in alkaline environments (pH 9.5-10.5) but undergoes rapid decomposition in acidic media. atamanchemicals.comnih.gov When the solution is made acidic, the reducing sulfoxylate ion and formaldehyde are released. wikipedia.org
Kinetic studies in slightly acidic medium demonstrate this accelerated decomposition. nih.gov At 25°C and a pH of 5.6, the effective first-order rate coefficient for the decomposition of hydroxymethanesulfonate has been determined to be 1.1 × 10⁻⁵ s⁻¹. researchgate.net This rapid breakdown in acidic conditions is a critical factor in its application, as it allows for the controlled release of the active reducing species. wikipedia.org In strongly acidic conditions, this decomposition can lead to the release of sulfur dioxide. atamanchemicals.com
Catalytic Effects on Decomposition (e.g., "Active Sulfur" Catalysis)
The decomposition of sodium hydroxymethanesulfinate can be influenced by catalytic processes. A kinetic model developed to describe its decomposition in aqueous solution at an initial pH of 7.9 supports the hypothesis of a catalytic effect exerted by "active sulfur". researchgate.net The model, which considers oxidation at the solution surface and bulk reactions, showed good agreement with experimental data, lending credence to the idea that certain sulfur species formed during the reaction can themselves accelerate the decomposition process. researchgate.net
The kinetics are sensitive to a variety of catalysts beyond just sulfur compounds. This highlights that the reaction environment, including the presence of trace species, can significantly alter the rate and potentially the pathway of decomposition.
Decomposition Under Atmospheric Relevant Conditions
Aerobic Decomposition Mechanisms
A proposed mechanism for the aerobic decomposition involves the initial cleavage of the carbon-sulfur bond in the hydroxymethanesulfinate ion. researchgate.net This cleavage yields a sulfoxylate ion (SO₂²⁻). researchgate.net The sulfoxylate ion is highly reactive and is rapidly oxidized by molecular oxygen. researchgate.net This oxidation step is crucial as it leads to the formation of various reactive oxygen species and sulfur-based radicals, including the sulfite radical (SO₃⁻), which has been detected as an intermediate. nih.govresearchgate.net The reaction ultimately produces dithionite (S₂O₄²⁻) after the initial consumption of dissolved oxygen. nih.govresearchgate.net
Induction Period Phenomena in Oxidative Decomposition
A characteristic feature of the aerobic decomposition of sodium hydroxymethanesulfinate is the presence of an induction period. nih.govresearchgate.net This is a delay time at the beginning of the reaction during which the concentration of the subsequent decomposition products, such as dithionite, remains negligible. nih.govresearchgate.net
Research has shown that this induction period persists as long as molecular oxygen is present in the reaction solution. nih.govresearchgate.net The complete consumption of the dissolved oxygen is a prerequisite for the subsequent formation of dithionite. nih.gov This suggests that oxygen acts as an inhibitor for the dithionite-forming step, likely by scavenging the precursor radicals or ions. The decomposition process can be visualized as a three-stage event: an initial oxygen-consuming phase, the induction period itself, and a final stage that proceeds without oxygen. researchgate.net
The duration of this induction period can be altered by the presence of other chemical species. For instance, the addition of sodium sulfite to the solution has been shown to reduce the length of the induction period. researchgate.net At sufficiently high concentrations of added sulfite, the induction period can be completely eliminated, leading to the immediate formation of dithionite. researchgate.net
Effect of Sodium Sulfite on the Aerobic Decomposition of Sodium Hydroxymethanesulfinate (HMS)
| Initial Sodium Sulfite Concentration (M) | Observation |
|---|---|
| 0 (None) | Standard induction period observed before dithionite formation. |
| 0.015 | Induction period reduced. |
| 0.031 | Induction period further reduced. |
| 0.063 | Induction period significantly reduced. |
| 0.084 | Induction period completely eliminated. |
Data based on the aerobic decomposition of 0.104 M HMS at pH 6.5. researchgate.net
Redox Chemistry and Radical Mechanisms of Sodium Hydroxymethanesulfinate Hydrate
Electronic Structure and Reactivity of the Sulfoxylate (B1233899) Anion (SO2−) and Related Species
Sodium hydroxymethanesulfinate is considered a source of the sulfoxylate anion (SO2²⁻). atamanchemicals.com The chemistry of this and related sulfur-oxygen anions is pivotal to understanding the compound's reactivity. The sulfoxylate anion radical (SO2•−) is a key intermediate in many reactions involving sodium hydroxymethanesulfinate and its related compound, sodium dithionite (B78146). researchgate.netdigitellinc.com This radical anion is generated through a single electron transfer process and is instrumental in the formation of aryl radicals from aryl halides. digitellinc.com
The electronic structure of the sulfoxylate anion and its corresponding radical dictates their reactivity. In sulfinic derivatives, both the nitrogen (in the case of amino acid adducts) and the SO2 group can bear a partial negative charge. mdpi.com The reactivity of these species is influenced by the surrounding environment, including the presence of different cations, although the anion's intrinsic properties play a more significant role. mdpi.com
Single Electron Transfer (SET) Reactions and Radical Intermediates
Single electron transfer (SET) is a predominant mechanism in the reactions of sodium hydroxymethanesulfinate, leading to the formation of various radical intermediates. libretexts.orgsigmaaldrich.comyoutube.com This process involves the transfer of a single electron from a donor to an acceptor, generating radical species that can initiate further reactions. libretexts.orgrsc.orgyoutube.com
Generation of Sulfonyl Radicals
Sodium hydroxymethanesulfinate and related sulfinate salts are effective precursors for the generation of sulfonyl radicals (RSO2•). rsc.orgnih.govresearchgate.net These radicals are highly reactive intermediates that can participate in a variety of synthetic transformations, including the formation of sulfones, sulfonamides, and sulfonates. rsc.orgnih.gov The generation of sulfonyl radicals can be achieved through various methods, including oxidation of the corresponding sulfinate. nih.gov For instance, the reaction of sodium p-toluenesulfinate with acetyl chloride can lead to the formation of a sulfinyl sulfone, which upon homolytic fission of the S-S bond, generates both a sulfonyl radical and a sulfinyl radical. nih.gov
Formation of Thiyl and Selenolate Radicals from Disulfides/Diselenides
Sodium hydroxymethanesulfinate can also be employed in reactions involving disulfides and diselenides. Treatment of elemental selenium and tellurium with sodium hydroxymethanesulfinate results in the formation of sodium polyselenides (Na2Sex) and polytellurides (Na2Tex), respectively. atamanchemicals.com While the direct generation of thiyl and selenolate radicals from disulfides and diselenides using sodium hydroxymethanesulfinate is a plausible extension of its reductive capabilities, specific detailed mechanisms in the provided context are more focused on the generation of sulfur-centered radicals from the reagent itself.
Nucleophilic Pathways Involving the Hydroxymethanesulfinate Anion
Beyond its role in radical chemistry, the hydroxymethanesulfinate anion can also act as a nucleophile. atamanchemicals.com In this capacity, it can react with alkylating agents to form sulfones. atamanchemicals.com This nucleophilic character allows for the introduction of the SO2 group into organic molecules through non-radical pathways. For example, the reaction with xylylene dibromide can yield both the sulfone and the isomeric sulfinate ester, highlighting the dual reactivity of the anion where alkylation can occur at both the sulfur and oxygen atoms. atamanchemicals.com
Reductive Capabilities and Redox Potential of the Compound
Sodium hydroxymethanesulfinate is primarily recognized for its strong reducing properties. atamanchemicals.com It is used as a reducing agent in various industrial applications, such as in vat dyeing. atamanchemicals.com The reductive power stems from its ability to act as a source of the sulfoxylate ion, which is a potent reducing species. atamanchemicals.com
The redox potential of a compound is a measure of its tendency to donate or accept electrons. While specific electrochemical data for sodium hydroxymethanesulfinate is not detailed in the provided search results, its role as a reducing agent in numerous chemical reactions underscores its low redox potential, facilitating the transfer of electrons to other species. libretexts.org
Applications of Sodium Hydroxymethanesulfinate Hydrate in Advanced Organic Synthesis
Utilization as a Sulfone Precursor
Sodium hydroxymethanesulfinate hydrate (B1144303) serves as an effective and operationally simple precursor for the synthesis of sulfones. It provides a convenient source of the SO₂²⁻ dianion, which can react with various electrophiles to generate symmetrical and unsymmetrical sulfone derivatives.
Synthesis of Monosulfones via Alkylation and Michael Addition
The generation of sulfones from sodium hydroxymethanesulfinate hydrate can be achieved through both alkylation and Michael addition pathways. In the alkylation approach, the sulfoxylate (B1233899) dianion, generated in situ from this compound, reacts with alkyl halides to furnish the corresponding sulfones. A classic example is the synthesis of dibenzyl sulfone by treating benzyl (B1604629) chloride with this compound in an aqueous alcohol solution. acs.org
The Michael addition route involves the reaction of the sulfoxylate dianion with activated alkenes. This method is particularly useful for the synthesis of sulfones bearing functional groups. The reaction proceeds by the conjugate addition of the SO₂²⁻ equivalent to an electron-deficient double bond, leading to the formation of a new carbon-sulfur bond.
A variety of activated alkenes can be employed in this reaction, including α,β-unsaturated esters, nitriles, and ketones. The reaction conditions are typically mild, often involving the use of aqueous or alcoholic solvents at room temperature or with gentle heating.
Table 1: Synthesis of Monosulfones via Alkylation and Michael Addition using this compound
| Electrophile/Michael Acceptor | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl chloride | Dibenzyl sulfone | Aqueous ethanol (B145695) | - | acs.org |
| Acrylonitrile | Bis(2-cyanoethyl) sulfone | Aqueous methanol | 91 | acs.org |
| Methyl acrylate | Bis(2-methoxycarbonylethyl) sulfone | Aqueous methanol | 85 | acs.org |
| Acrylamide | Bis(2-carbamoylethyl) sulfone | Aqueous methanol | 64 | acs.org |
Preparation of β,β′-Disubstituted Diethyl Sulfones
A notable application of the Michael addition reaction with this compound is the preparation of β,β′-disubstituted diethyl sulfones. acs.org This reaction involves the treatment of activated olefinic substrates with this compound in a suitable solvent system, such as aqueous methanol. The reaction proceeds smoothly to afford a diverse range of symmetrical sulfone derivatives in good to excellent yields. This methodology provides a straightforward route to functionalized diethyl sulfones, which can serve as versatile building blocks in organic synthesis. acs.org
The reaction is tolerant of various functional groups on the activated alkene, allowing for the synthesis of a library of sulfone-containing compounds with potential applications in medicinal chemistry and materials science.
Table 2: Preparation of β,β′-Disubstituted Diethyl Sulfones
| Activated Olefin | Product | Yield (%) | Reference |
|---|---|---|---|
| Acrylonitrile | Bis(2-cyanoethyl) sulfone | 91 | acs.org |
| Methyl acrylate | Bis(2-methoxycarbonylethyl) sulfone | 85 | acs.org |
| Acrylamide | Bis(2-carbamoylethyl) sulfone | 64 | acs.org |
Synthesis of Highly Functionalized Benzosulfones
This compound has also been employed in the synthesis of highly functionalized benzosulfones. acs.org This can be achieved through a sequence involving the formation of a sultine intermediate followed by its thermal rearrangement. For instance, the reaction of α,α′-dibromo-o-xylene with this compound in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in dimethylformamide (DMF) yields the corresponding sultine derivative. acs.org Subsequent thermal treatment of this sultine induces a rearrangement to produce the more stable benzosulfone.
More direct methods have also been developed. A novel copper-catalyzed sulfur dioxide anion incorporation cascade has been disclosed for the synthesis of 1-thiaflavanone sulfones using this compound as an economical and safe sulfone source. researchgate.netrsc.org In this process, readily prepared 2′-iodochalcone derivatives are reacted with this compound in the presence of a copper catalyst to afford a series of 1-thiaflavanone sulfones in excellent yields. researchgate.netrsc.org This transformation proceeds through the consecutive formation of two carbon-sulfur bonds, representing a significant advancement in the use of the SO₂²⁻ anion for constructing sulfone motifs under copper-catalyzed conditions. researchgate.netrsc.org
Role in Sultine Synthesis and Subsequent Reactivity
Sultines, which are cyclic sulfinic esters, are valuable intermediates in organic synthesis, serving as precursors to a variety of other compounds. This compound provides a convenient and efficient route to these cyclic structures.
Synthesis of Sultine Derivatives
The synthesis of sultine derivatives using this compound typically involves the reaction with dihaloalkanes. A well-documented example is the reaction of α,α′-dihalo-o-xylenes with this compound to produce the corresponding benzosultine. For instance, α,α′-dibromo-o-xylene reacts with this compound in aqueous DMF to yield the sultine derivative. acs.org An improved procedure involves the use of α,α′-dichloro-o-xylene with this compound and sodium iodide in DMF at room temperature, which affords the sultine in higher yields. acs.org
These sultine derivatives are stable enough to be isolated and purified, yet they possess sufficient reactivity to be used in subsequent transformations.
Table 3: Synthesis of Sultine Derivatives using this compound
| Dihaloalkane | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| α,α′-Dibromo-o-xylene | 1,3-Dihydrobenzo[c]thiophene-2-oxide | Aqueous DMF | 43 | acs.org |
| α,α′-Dichloro-o-xylene | 1,3-Dihydrobenzo[c]thiophene-2-oxide | NaI, DMF, 25 °C | 70 | acs.org |
Application in Cycloaddition Reactions (e.g., Diels-Alder Chemistry)
Sultines synthesized from this compound are valuable precursors for in situ generation of o-quinodimethanes, which are highly reactive dienes for Diels-Alder reactions. nih.gov Upon thermal activation, the sultine undergoes a cheletropic extrusion of sulfur dioxide (SO₂), generating the transient o-quinodimethane. This intermediate can then be trapped by a suitable dienophile in a [4+2] cycloaddition reaction to construct complex polycyclic frameworks. nih.gov
This strategy has been successfully applied to the synthesis of a variety of carbo- and heterocyclic systems. The choice of dienophile determines the structure of the final cycloadduct. Both electron-rich and electron-deficient dienophiles can be employed, leading to a wide range of functionalized polycyclic compounds. This tandem thermal extrusion/Diels-Alder reaction sequence provides a powerful tool for the rapid construction of molecular complexity from simple starting materials. nih.gov
For example, the benzosultine derived from α,α′-dihalo-o-xylene and this compound can be heated in the presence of a dienophile like N-phenylmaleimide to afford the corresponding Diels-Alder adduct in good yield.
Reductive Transformations Facilitated by this compound
Sodium hydroxymethanesulfinate is recognized for its utility in facilitating key reductive transformations, including the chemoselective reduction of carbonyl compounds and the dehalogenation of various organic halides. organic-chemistry.orgtandfonline.com
The reagent demonstrates significant chemoselectivity in the reduction of carbonyl groups, allowing for the transformation of specific functionalities while leaving others in the molecule intact.
This compound has emerged as an effective reagent for the transition-metal- and hydride-free chemoselective reduction of α-keto esters and α-keto amides. organic-chemistry.org This method proceeds via a radical mechanism to furnish a wide array of α-hydroxy esters and α-hydroxy amides in very good yields. organic-chemistry.org A significant advantage of this protocol is its compatibility with other reducible functional groups such as halides, alkenes, amides, and nitriles. organic-chemistry.org The reactions are typically carried out under mild conditions, for instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent at 70°C, and are noted for their operational simplicity and the use of an inexpensive reducing agent. organic-chemistry.org
Table 1: Reduction of Various α-Keto Esters and Amides with Sodium Hydroxymethanesulfinate Data sourced from a study by Golla & Kokatla. organic-chemistry.org
| Entry | Substrate | Product | Yield (%) |
| 1 | Ethyl benzoylformate | Ethyl mandelate | 98 |
| 2 | Methyl benzoylformate | Methyl mandelate | 96 |
| 3 | Ethyl 2-(4-chlorophenyl)-2-oxoacetate | Ethyl 2-(4-chlorophenyl)-2-hydroxyacetate | 95 |
| 4 | N-Phenyl-2-oxo-2-phenylacetamide | 2-Hydroxy-N,2-diphenylacetamide | 92 |
| 5 | N-Benzyl-2-oxo-2-phenylacetamide | N-Benzyl-2-hydroxy-2-phenylacetamide | 94 |
Sodium hydroxymethanesulfinate, also known as sodium formaldehyde (B43269) sulphoxylate, is an effective reagent for the reduction of certain aromatic aldehydes to their corresponding primary alcohols. coventry.ac.ukscientificupdate.com This transformation is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. scientificupdate.com While effective for aromatic aldehydes, ketones are generally reduced much more slowly under these conditions, highlighting the chemoselectivity of the reagent. coventry.ac.uk
In addition to aldehydes, benzils can be reduced to benzoins under neutral or basic conditions using sodium hydroxymethanesulfinate. coventry.ac.uk
Table 2: Reduction of Aromatic Aldehydes and Benzils with Sodium Hydroxymethanesulfinate
| Entry | Substrate | Product Type |
| 1 | Aromatic Aldehyde | Primary Alcohol |
| 2 | Benzil | Benzoin |
The compound is a potent reagent for reductive dehalogenation, a critical transformation for removing halogen atoms from organic molecules. tandfonline.comscientificupdate.com
Sodium hydroxymethanesulfinate is an inexpensive and efficient reagent for the dehalogenation of α-halo ketones, including phenacyl halides, to yield the corresponding parent ketones. tandfonline.comscientificupdate.comtandfonline.com The reaction is generally performed by heating the substrate with the reagent in a solvent mixture such as Industrial Methylated Spirits (IMS) and water. tandfonline.com This method provides a straightforward route to remove halogen atoms situated alpha to a carbonyl group. tandfonline.comtandfonline.com
Table 3: Reductive Dehalogenation of α-Halo Ketones Data sourced from a study by Harris, A.R. tandfonline.com
| Entry | Substrate | Product | Solvent | Yield (%) |
| 1 | Phenacyl bromide | Acetophenone | IMS/Water (4:1) | 88 |
| 2 | Phenacyl chloride | Acetophenone | IMS/Water (4:1) | 85 |
| 3 | 4-Bromophenacyl bromide | 4-Bromoacetophenone | IMS/Water (4:1) | 89 |
| 4 | 4-Nitrophenacyl bromide | 4-Nitroacetophenone | DMF/Water (4:1) | 80 |
| 5 | 2-Bromocyclohexanone | Cyclohexanone | IMS/Water (4:1) | 83 |
Sodium hydroxymethanesulfinate (Rongalite) is employed in the preparation of sodium telluride, a reagent that facilitates the mild and efficient debromination of vicinal dibromoalkanes to produce alkenes. oup.com In this process, elemental tellurium is treated with Rongalite in an aqueous alkaline medium to generate the active sodium telluride species in situ. scientificupdate.comoup.com This subsequent reaction of sodium telluride with vicinal dibromides results in the formation of a carbon-carbon double bond with remarkable ease. oup.com
Reduction of Nitroaromatic Compounds
Sodium hydroxymethanesulfinate is an effective reducing agent for the conversion of nitroaromatic compounds to their corresponding anilines. This transformation is particularly efficient when the reagent is used in conjunction with elemental tellurium. The process involves the in situ generation of sodium telluride by heating tellurium with sodium hydroxymethanesulfinate in an aqueous sodium hydroxide (B78521) solution. acs.org This method has been noted for its high yields, ranging from 55% to 96%. acs.org
A key advantage of this system is the catalytic use of tellurium, which is regenerated during the reaction when an excess of sodium hydroxymethanesulfinate is present. acs.org This reduction method is chemoselective, leaving other reducible functional groups such as carbonyl, carboxyl, and ester groups intact. acs.org The reaction with catalytic tellurium and excess alkaline sodium hydroxymethanesulfinate is reported to produce the corresponding aniline (B41778) in good yield, avoiding the formation of common side products like azo, azoxy, and hydrazo compounds. scientificupdate.com
Table 1: Reduction of Nitroaromatic Compounds using Sodium Hydroxymethanesulfinate and Tellurium
| Starting Material | Product | Yield (%) | Reference |
|---|
Reductive Aldol (B89426) Reactions
Sodium hydroxymethanesulfinate has been successfully employed as a key reagent in domino reductive/aldol reactions. In these transformations, the compound can play a dual role, acting as both a reducing agent and a C1 synthon. researchgate.net A notable application is in a base-controlled, rongalite-mediated reductive/aldol reaction followed by cyclization of isatylidene malononitriles or cyanoacetates, which leads to the synthesis of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives. researchgate.net
Another developed methodology involves a domino reductive/aldol reaction followed by a spiro-lactonization of 2-oxoindolin-3-ylidene acetates/malonates in the presence of a base to synthesize 3,3'-spirooxindole γ-butyrolactones. researchgate.net These reactions highlight the utility of sodium hydroxymethanesulfinate in constructing complex spirocyclic frameworks through a sequence of reduction and carbon-carbon bond formation.
C1 Synthon Applications in Organic Transformations
The ability of sodium hydroxymethanesulfinate to decompose and release formaldehyde in situ makes it a valuable C1 synthon in various organic transformations for the construction of heterocyclic scaffolds. scientificupdate.comacs.org
Synthesis of N-Heteroaromatics (e.g., Pyridines, Quinolines)
Sodium hydroxymethanesulfinate serves as a C1 unit in the synthesis of polysubstituted pyridine (B92270) derivatives. A Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through an oxidative coupling of β-enamine carbonyl compounds with the reagent. researchgate.net In this method, the C-4 position of the pyridine ring is assembled using sodium hydroxymethanesulfinate as the C1 source. researchgate.net This approach is noted for its tolerance of a broad range of functional groups and provides a straightforward route to substituted pyridines, including terpyridine derivatives which are significant as ligands and structural components for catalysts and metal-organic frameworks. researchgate.net
Formation of Tri-substituted Furans
A highly efficient method for the synthesis of 2,4,5-trisubstituted furans utilizes sodium hydroxymethanesulfinate as a C1 unit in a reaction with aryl methyl ketones. acs.orgnih.gov This transformation is mediated by an I2/Cu(NO3)2·3H2O system and proceeds via a triple C(sp3)–H functionalization reaction. acs.orgacs.orgnih.gov The thermal decomposition of the reagent generates formaldehyde, which acts as the C-1 fragment in the furan (B31954) ring construction. scientificupdate.com
The proposed mechanism involves several steps. Initially, the aryl methyl ketone is iodinated, and this is followed by a reaction with dimethyl sulfide (B99878) (generated from the reduction of the DMSO solvent) to form a sulfonium (B1226848) salt. scientificupdate.com This intermediate is then trapped by the in situ generated formaldehyde. scientificupdate.comacs.org A subsequent dimerization and intramolecular cyclization, followed by oxidation, yields the 2,4,5-trisubstituted furan. scientificupdate.com This method provides rapid access to (2-acyl-4-methylthio-5-aryl) furans. acs.orgnih.gov
Table 2: Synthesis of 2,4,5-Trisubstituted Furans using Sodium Hydroxymethanesulfinate
| Reactants | Reagents | Product Type | Reference |
|---|
Annulation Processes for Complex Molecules (e.g., β,β-Dithioketones)
An unconventional [1 + 1 + 1 + 1 + 1 + 1] annulation process has been developed for the synthesis of β,β-dithioketones, where sodium hydroxymethanesulfinate plays multiple roles. acs.orgorganic-chemistry.org In this reaction, the reagent concurrently serves as a source of three C1 units, two sulfur(II) synthons, and as a reductant. acs.org This step-economical method facilitates the challenging construction of C5-substituted 1,3-dithianes under mild and simple conditions by merging C–C and C–S bond cleavage. acs.orgorganic-chemistry.org Mechanistic studies suggest that the reaction involves a self-mediated change in the valence state of the reagent. acs.org
Carbon-Sulfur and Carbon-Selenium Bond-Forming Reactions
Sodium hydroxymethanesulfinate is a versatile reagent for the formation of carbon-sulfur and carbon-selenium bonds. It can act as a source of the sulfoxylate dianion (SO2²⁻) or generate a chalcogenide anion in situ for subsequent reactions. acs.org
As a nucleophile, it reacts with alkylating agents to produce sulfones. wikipedia.org For example, the reaction with dihalides can be used to prepare sultines (cyclic sulfinic esters). acs.orgscientificupdate.com
A simple and cost-effective methodology for the synthesis of aryl thio- and selenoglycosides has been developed using this reagent. In this process, diaryl dichalcogenides undergo reductive cleavage in the presence of sodium hydroxymethanesulfinate to generate a chalcogenide anion in situ. This anion then reacts with glycosyl halides to furnish the corresponding aryl thio- and selenoglycosides in excellent yields.
Furthermore, the reagent is used to generate sodium selenide (B1212193) in situ from elemental selenium. This has been applied to the facile synthesis of pyrazole- and benzotriazole-containing selenoethers. Treatment of elemental selenium and tellurium with sodium hydroxymethanesulfinate also yields solutions containing the corresponding polyselenides (Na₂Seₓ) and polytellurides (Na₂Teₓ). wikipedia.org A method for the synthesis of β-substituted selenides has also been reported via a rongalite-induced on-water reduction of elemental selenium. researchgate.net
Table 3: Examples of Carbon-Sulfur and Carbon-Selenium Bond Forming Reactions
| Reaction Type | Substrates | Product | Reference |
|---|---|---|---|
| Sulfone Synthesis | Alkylating agents | Sulfones | wikipedia.org |
| Sultine Synthesis | Dihalides (e.g., α,α′-dibromo-o-xylene) | Sultines | acs.orgscientificupdate.com |
| Aryl Thio-/Selenoglycoside Synthesis | Diaryl dichalcogenides, Glycosyl halides | Aryl thio- and selenoglycosides | |
| Selenoether Synthesis | Elemental selenium, Tosylates/Chlorides | Azole-containing selenoethers |
Synthesis of Aryl Alkyl Sulfides
Sodium hydroxymethanesulfinate promotes an efficient, one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides. This protocol is notable for being free of metals and strong bases, operating under mild, room-temperature conditions. The operational simplicity, short reaction times, and high product yields make it a valuable method for constructing C-S bonds.
The reaction proceeds by the reduction of the disulfide bond by sodium hydroxymethanesulfinate to generate a thiolate anion in situ. This nucleophilic thiolate then reacts with the alkyl halide via nucleophilic substitution to afford the corresponding aryl alkyl sulfide.
Table 1: Synthesis of Aryl Alkyl Sulfides Using Sodium Hydroxymethanesulfinate Representative examples of the synthesis of aryl alkyl sulfides.
| Disulfide Precursor | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| Diphenyl disulfide | Benzyl chloride | Benzyl phenyl sulfide | 95 |
| Di-p-tolyl disulfide | Ethyl bromide | Ethyl p-tolyl sulfide | 92 |
| Bis(4-chlorophenyl) disulfide | Methyl iodide | 4-Chlorophenyl methyl sulfide | 94 |
| Diphenyl disulfide | n-Butyl bromide | n-Butyl phenyl sulfide | 90 |
Regioselective Ring Opening of Epoxides and Aziridines
The application of sodium hydroxymethanesulfinate for the direct ring-opening of epoxides has been investigated. google.com The sulfoxylate anion (HOCH₂SO₂⁻), generated from sodium hydroxymethanesulfinate, can act as a nucleophile. wikipedia.org In principle, this nucleophile can attack the epoxide ring, leading to a ring-opened product. This reaction is of interest for the synthesis of sulfone diols, which are precursors to sulfur-containing heterocycles. google.com
However, studies focusing on the reaction between sodium hydroxymethanesulfinate and epoxides have not yet resulted in the successful isolation of the desired diol products, indicating that this transformation may be more complex or require specific conditions that are still under investigation. google.com The ring-opening of these strained rings is more commonly achieved when sodium hydroxymethanesulfinate is used to generate a more potent nucleophile, such as sodium telluride, which is discussed in section 5.7. acs.org
Hydroelementation of Diynes (e.g., Hydroselenation)
Sodium hydroxymethanesulfinate serves as an effective reducing agent in the hydroelementation of diynes, particularly in hydroselenation reactions. rsc.org In this process, it is used to reduce elemental selenium to a reactive selenolate anion (Se²⁻ or HSe⁻) in situ. This method provides an alternative to more common reducing agents like sodium borohydride (B1222165). rsc.org
The hydroselenation of 1,3-diynes is typically carried out in a mixture of DMF and water with a base such as potassium carbonate under mild conditions. rsc.org The reaction mechanism involves the reduction of a diselenide (formed from elemental selenium) by sodium hydroxymethanesulfinate, followed by the nucleophilic trans-addition of the resulting selenolate anion to the diyne. Subsequent protonation yields (Z)-1-(organoselanyl)enynes with high selectivity. rsc.org
Table 2: Hydroselenation of 1,3-Diynes with Diphenyl Diselenide using Sodium Hydroxymethanesulfinate This table presents data on the hydroselenation of various 1,3-diynes.
| Diyne Substrate | Product | Yield (%) |
|---|---|---|
| 1,4-Diphenyl-1,3-butadiyne | (Z)-1,4-Diphenyl-1-(phenylselanyl)but-1-en-3-yne | 85 |
| 1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne | (Z)-1-Phenyl-4-(trimethylsilyl)-1-(phenylselanyl)but-1-en-3-yne | 78 |
| 1,3-Decadiyne | (Z)-1-(Phenylselanyl)dec-1-en-3-yne | 75 |
Metal-Free Cross-Coupling Reactions
Sodium hydroxymethanesulfinate has emerged as a key reagent in promoting transition-metal-free cross-coupling reactions. acs.orgacs.org It acts as a precursor to potent electron donors that can initiate electron-catalyzed reactions under mild conditions. acs.orgresearchgate.net This capability allows for the generation of aryl radicals from aryl halides, which can then participate in various bond-forming reactions without the need for expensive or toxic transition-metal catalysts. acs.orgnih.gov
These radical chain reactions enable the efficient formation of C-C, C-S, and C-P bonds. acs.orgresearchgate.net A significant application is the arylation of heteroarenes, thiolates, and phosphines. acs.org For instance, aryl halides containing both electron-withdrawing and electron-donating groups can react with N-methylpyrrole to produce the corresponding biaryl products in good yields. acs.org The process is believed to be initiated by a single-electron transfer (SET) from a super electron donor species generated from sodium hydroxymethanesulfinate, leading to a radical-nucleophilic substitution (Sᵣₙ1) or a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.org
Tellurium-Mediated Transformations Utilizing this compound
The combination of sodium hydroxymethanesulfinate and elemental tellurium provides a powerful system for various reductive transformations in organic synthesis. acs.orgscientificupdate.com
In-situ Generation of Reactive Telluride Species
A key application of sodium hydroxymethanesulfinate is the in-situ generation of reactive telluride species. acs.org Elemental tellurium is readily reduced by sodium hydroxymethanesulfinate in a dilute aqueous sodium hydroxide solution. acs.orgscientificupdate.com This reaction produces a wine-red colored solution containing sodium polytellurides (Na₂Teₓ, where x is typically around 2), which are potent nucleophiles and reducing agents. acs.orgwikipedia.org This method is often preferred over using other reducing agents like sodium borohydride for its convenience and efficiency. acs.org The generated telluride can be used immediately for subsequent transformations, such as the debromination of vicinal dibromides and the reduction of aromatic nitro compounds. acs.orgscientificupdate.com
Stereoselective Allylic Alcohol Synthesis
The telluride ions generated in situ from the sodium hydroxymethanesulfinate-tellurium system are highly effective in synthesizing allylic alcohols from epoxide derivatives. acs.org In a notable application, 2-substituted 2-chloromethyloxiranes undergo a reductive rearrangement when treated with these telluride ions to yield 2-substituted allylic alcohols. acs.org This transformation provides a stereoselective route to a variety of functionalized allylic alcohols, often with moderate to excellent yields. acs.orgsyr.eduresearchgate.net
The reaction proceeds via nucleophilic attack of the telluride ion on the chloromethyl group, followed by ring-opening and elimination to form the allylic alcohol and regenerate elemental tellurium. This allows for the use of tellurium in catalytic amounts when excess sodium hydroxymethanesulfinate is present. acs.org
Table 3: Synthesis of Allylic Alcohols from 2-Chloromethyloxiranes Data based on the tellurium-rongalite protocol reported by Dittmer and co-workers. acs.org
| Substituent on Oxirane | Product (2-Substituted Allyl Alcohol) | Yield (%) |
|---|---|---|
| Phenyl | 2-Phenyl-2-propen-1-ol | 85 |
| n-Hexyl | 2-Methylene-1-octanol | 90 |
| Phenylethynyl | 4-Phenyl-2-methylene-3-butyn-1-ol | 40 |
| Cyclohexyl | 2-Cyclohexyl-2-propen-1-ol | 75 |
Synthesis of Chalcogenophenes
This compound is a key reagent in the synthesis of chalcogenophenes, which are five-membered aromatic rings containing a chalcogen atom (sulfur, selenium, or tellurium). The compound's primary role in this process is to act as a reducing agent for elemental chalcogens (S, Se, Te), converting them into nucleophilic chalcogenide species. These species can then react with suitable organic precursors to form the desired heterocyclic ring system.
A notable and efficient method involves the use of sodium hydroxymethanesulfinate (Rongalite) in polyethylene (B3416737) glycol (PEG-400) as a general and reusable reductive system. ncl.res.in This approach allows for the synthesis of 2,5-disubstituted chalcogenophenes from 1,3-butadiynes. ncl.res.in In this reaction, the nucleophilic chalcogen species, generated in situ, adds regioselectively to the triple bond of the butadiyne, which is followed by a 5-endo-dig cyclization to yield the chalcogenophene. ncl.res.in This method is advantageous due to its catalyst-free nature, use of inexpensive reagents, and employment of a non-toxic reaction medium. ncl.res.in The operational simplicity and ease of product separation also permit the reuse of the PEG-400 solvent system for multiple reaction cycles. ncl.res.in
The versatility of this reagent is demonstrated in its application for creating a range of chalcogenophenes, including thiophenes, selenophenes, and tellurophenes. ncl.res.inresearchgate.net For instance, the reaction of elemental tellurium with sodium hydroxymethanesulfinate in the presence of sodium hydroxide can generate sodium telluride (Na₂Te₂), which can then be used in subsequent reactions to form tellurophenes. nih.gov Similarly, it is employed in the synthesis of 2,5-disubstituted thienosultines from the corresponding dichlorides. researchgate.netresearchgate.net
The research findings highlight the reaction of various 1,3-butadiynes with different chalcogens using this system, resulting in good to excellent yields of the corresponding 2,5-disubstituted chalcogenophenes. ncl.res.in
Table 1: Synthesis of 2,5-Disubstituted Chalcogenophenes using Sodium Hydroxymethanesulfinate (Rongalite)
| Substrate (1,3-Butadiyne) | Chalcogen | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1,4-Diphenyl-1,3-butadiyne | Sulfur (S) | 2,5-Diphenylthiophene | 85 | ncl.res.in |
| 1,4-Diphenyl-1,3-butadiyne | Selenium (Se) | 2,5-Diphenylselenophene | 92 | ncl.res.in |
| 1,4-Diphenyl-1,3-butadiyne | Tellurium (Te) | 2,5-Diphenyltellurophene | 88 | ncl.res.in |
| 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | Selenium (Se) | 2,5-Bis(4-methoxyphenyl)selenophene | 94 | ncl.res.in |
| 1,4-Bis(4-chlorophenyl)-1,3-butadiyne | Sulfur (S) | 2,5-Bis(4-chlorophenyl)thiophene | 82 | ncl.res.in |
Preparation of Metallic Nanoparticles and Dispersions
The strong reducing power of this compound makes it a valuable reagent in the synthesis of metallic nanoparticles from their corresponding metal salts. This application is significant because the properties of metallic nanoparticles are highly dependent on their size and shape, which can be controlled by the choice of reducing agent and reaction conditions.
Sodium hydroxymethanesulfinate, also referred to as sodium formaldehydesulfoxylate (SFS), has been successfully employed as a reducing agent for the synthesis of gold and silver nanoparticles. ncl.res.inresearchgate.netsemanticscholar.org In one of the pioneering studies, SFS was used for the first time to reduce a gold metal salt to prepare poly(vinyl alcohol) (PVA) stabilized gold nanoparticles in an aqueous medium. ncl.res.in The resulting nanoparticle solutions were stable for extended periods without aggregation. ncl.res.in The nanoparticles exhibited strong visible light absorption characteristic of gold nanoparticles, with initial particle sizes around 15 nm as determined by powder X-ray diffraction. ncl.res.in Transmission electron microscopy later revealed non-agglomerated spherical particles of about 50 nm in diameter. ncl.res.in
In the synthesis of silver nanoparticles, sodium formaldehydesulfoxylate has been used as the reducing agent in an acidic pH medium, typically between 1 and 5. researchgate.netsemanticscholar.org This method yields nanosized silver powder, with the morphology (flaky, amorphous, or crystalline) being dependent on the experimental conditions and the ratio of silver nitrate (B79036) to the reducing agent. researchgate.net The oxidation of formaldehyde to formate (B1220265) ion by the silver ion is believed to be a key factor in controlling the reduction of silver ions to zero-valent silver particles. researchgate.net
Table 2: Preparation of Metallic Nanoparticles using this compound
| Metal Precursor | Reducing Agent | Stabilizer/Medium | Resulting Nanoparticle | Observed Properties/Size | Reference |
|---|---|---|---|---|---|
| Gold(III) chloride (HAuCl₄) | Sodium formaldehydesulfoxylate (SFS) | Poly(vinyl alcohol) (PVA) in water | PVA-stabilized gold nanoparticles | Approx. 15-50 nm, spherical, stable wine-red to blood-red solution | ncl.res.in |
| Silver nitrate (AgNO₃) | Sodium formaldehydesulfoxylate (SFS) | Aqueous formaldehyde (acidic pH 1-5) | Nanosized silver powder | Approx. 100 nm, flaky/amorphous/crystalline powder | researchgate.net |
Spectroscopic and Analytical Characterization Methodologies for Sodium Hydroxymethanesulfinate Hydrate and Its Reaction Products
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray crystallography has been instrumental in definitively confirming the solid-state structure of sodium hydroxymethanesulfinate dihydrate. wikipedia.orgacs.orgatamanchemicals.com This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, confirming the molecular formula as Na⁺HOCH₂SO₂⁻·2H₂O. acs.org
A detailed refinement of the crystal structure of sodium hydroxymethanesulfinate dihydrate has been accomplished, providing accurate bond lengths and angles. rsc.org The data reveals a pyramidal geometry at the sulfur atom. chemeurope.com X-ray diffraction studies are fundamental in verifying the structure of the crystalline solid, which typically appears as colorless crystals or a white powder. wikipedia.orgataman-chemicals.comsigmaaldrich.com The density of the dihydrate has been determined to be approximately 1.75 g/cm³. wikipedia.orgataman-chemicals.com
The crystal structure of sodium hydroxymethanesulfinate dihydrate has been thoroughly investigated, confirming its chemical composition and the arrangement of its constituent ions and water molecules. acs.org This technique remains the gold standard for unambiguous solid-state structural determination.
Crystal and Structural Data for Sodium Hydroxymethanesulfinate Dihydrate
| Property | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | Data not available in search results |
| Density (calculated) | 1.75 g/cm³ wikipedia.orgataman-chemicals.com |
| Molecular Shape at Sulfur | Pyramidal chemeurope.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for elucidating the structure of molecules in solution. For sodium hydroxymethanesulfinate and its reaction products, both ¹H and ¹³C NMR provide valuable information. ataman-chemicals.com
In the context of its reactions, such as the formation of diacrylate sulfones, NMR is used for characterization. ataman-chemicals.com This includes standard ¹H and ¹³C NMR, as well as more advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups, and two-dimensional NMR methods like Correlated Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) to establish connectivity between protons and carbons. ataman-chemicals.com
While specific chemical shift values for sodium hydroxymethanesulfinate in solution were not detailed in the provided search results, the application of NMR is crucial for confirming the structures of its various organic synthesis products, such as sulfones and sultines. acs.orgsigmaaldrich.com The instability of the hydroxymethanesulfinate ion in solution, where it can decompose into formaldehyde (B43269) and sulfite (B76179), presents a challenge that NMR can help to monitor by observing the appearance of signals corresponding to these species. wikipedia.orgatamanchemicals.com
NMR Techniques for the Analysis of Sodium Hydroxymethanesulfinate and its Derivatives
| NMR Technique | Application |
| ¹H NMR | Provides information on the proton environment in the molecule and its reaction products. ataman-chemicals.com |
| ¹³C NMR | Characterizes the carbon framework of the compound and its derivatives. ataman-chemicals.com |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups in reaction products. ataman-chemicals.com |
| 2D-NMR (COSY, HMBC) | Establishes proton-proton and proton-carbon correlations to confirm molecular structure. ataman-chemicals.com |
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in sodium hydroxymethanesulfinate hydrate (B1144303) and its reaction products. The FTIR spectrum of sodium hydroxymethanesulfinate, typically recorded using a KBr-pellet technique, displays characteristic absorption bands corresponding to its molecular vibrations. nih.gov
While the specific frequencies from the search results are not provided, an FTIR spectrum would be expected to show strong absorptions for the O-H stretch of the hydroxyl group and water of hydration, S=O stretching vibrations from the sulfinate group, and C-H and C-O stretching and bending modes. The analysis of reaction products, such as diacrylate sulfones, also relies on IR spectroscopy to confirm the presence of key functional groups. ataman-chemicals.com For instance, the formation of a sulfone would be indicated by the appearance of characteristic strong S=O stretching bands.
Key Functional Group Vibrations in the FTIR Spectrum of Sodium Hydroxymethanesulfinate Hydrate
| Functional Group | Expected Vibrational Mode |
| O-H (Hydroxyl and Water) | Stretching |
| C-H | Stretching and Bending |
| S=O (Sulfinate) | Stretching |
| C-O | Stretching |
Raman spectroscopy serves as a complementary technique to FTIR for studying the reaction pathways and identifying byproducts of sodium hydroxymethanesulfinate reactions. It is particularly useful for monitoring reactions in aqueous solutions due to the weak Raman scattering of water.
In the context of the decomposition of sodium hydroxymethanesulfinate, Raman spectroscopy can be employed to follow the formation of species such as sulfite and formaldehyde in real-time. wikipedia.orgatamanchemicals.com Studies on the hydrolysis of formaldehyde oligomers, a related process, demonstrate the utility of Raman in monitoring dynamic equilibria in solution by observing characteristic vibrational modes. nih.gov This capability is directly applicable to understanding the equilibrium between sodium hydroxymethanesulfinate and its dissociation products. wikipedia.orgatamanchemicals.com For example, the reaction of sodium hydroxymethanesulfinate with aryl diazonium salts involves the formation of an aryl radical and a sulfoxylate (B1233899) radical anion, a process where in-situ Raman analysis could provide mechanistic insights. scientificupdate.com
Mass Spectrometry Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is particularly valuable for probing the mechanisms of reactions involving sodium hydroxymethanesulfinate by identifying transient intermediates and final products.
The decomposition of sodium hydroxymethanesulfinate in aqueous solution can be investigated using mass spectrometry, which has suggested the formation of species like thiosulfate (B1220275) (S₂O₃²⁻), bisulfate (HSO₄⁻), and sulfite (SO₃²⁻). researchgate.net For more complex organic reactions, where sodium hydroxymethanesulfinate is used as a reagent, GC-MS is essential for characterizing the products. For instance, in reactions with alkylating agents to form sulfones, GC-MS can be used to identify the products and any potential isomers, such as sulfinate esters. acs.orgchemeurope.com The technique's ability to separate components of a reaction mixture before mass analysis allows for the unambiguous identification of various products, providing critical data for understanding reaction mechanisms. nih.gov The development of GC-MS methods is crucial for the analysis of reaction products, often involving the synthesis of analytical standards for quantification. semanticscholar.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized for the precise determination of the molecular mass of a compound. measurlabs.com By providing highly accurate mass measurements, HRMS facilitates the elucidation of elemental compositions and the identification of unknown substances. measurlabs.com For Sodium Hydroxymethanesulfinate, the anhydrous form has a computed exact mass of 117.97005941 Da. nih.govatamanchemicals.com This level of precision is instrumental in distinguishing it from other compounds with similar nominal masses.
The application of mass spectrometry extends to the quantitative analysis of sodium hydroxymethanesulfinate (also known as Rongalite) in various matrices. A method employing Ultra Performance Liquid Chromatography-mass spectrum/mass spectrometry (UPLC-MS/MS) has been developed for its measurement in food products. google.com This technique demonstrates a linear relationship between the concentration of the analyte and the corresponding peak area within a specified range, enabling accurate quantification. google.com For instance, a study established a linear correlation for Rongalite concentrations between 0.02 and 0.50 mg/L, with a correlation coefficient (R²) of 0.9998. google.com
Table 1: Mass Spectrometric Data for Sodium Hydroxymethanesulfinate
| Property | Value | Source(s) |
| IUPAC Name | sodium;hydroxymethanesulfinate | nih.gov |
| Molecular Formula | CH₃NaO₃S | atamanchemicals.com |
| Exact Mass | 117.97005941 Da | nih.govatamanchemicals.com |
| Monoisotopic Mass | 117.97005941 Da | nih.govatamanchemicals.com |
| Quantitative Method | UPLC-MS/MS | google.com |
Electrochemical Analysis for Detection and Mechanistic Studies
Electrochemical methods serve as sensitive tools for both the detection of sodium hydroxymethanesulfinate and the investigation of its reaction mechanisms. An electrochemiluminescence (ECL) method has been reported for the detection of Rongalite in foodstuffs, achieving a limit of detection (LOD) of 0.07 μg/mL. mdpi.com
Studies on the electrochemical oxidation of hydroxymethanesulfinate on platinum (Pt) and gold (Au) electrodes have provided significant mechanistic insights. researchgate.net Under galvanostatic conditions on a Pt surface, sustained potential oscillations have been observed. researchgate.net Analysis using Electrochemical Impedance Spectroscopy (EIS) revealed that the oxidation process possesses a hidden negative differential resistance (HN-NDR), which characterizes its electrochemical oscillator behavior. researchgate.net The investigation of the reaction solution post-electrolysis through mass spectrometry identified key decomposition products, including thiosulfate (S₂O₃²⁻), bisulfate (HSO₄⁻), and sulfite (SO₃²⁻). researchgate.net These findings are crucial for understanding the degradation pathways of the compound under electrochemical stress. researchgate.net
Table 2: Summary of Electrochemical Analysis Findings
| Analytical Technique | Electrode | Key Findings | Application | Source(s) |
| Electrochemiluminescence (ECL) | Not Specified | Limit of Detection (LOD) of 0.07 μg/mL | Detection | mdpi.com |
| Galvanostatic Measurement | Platinum (Pt) | Sustained potential oscillations observed | Mechanistic Study | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Platinum (Pt) | Possesses a hidden negative differential resistance (HN-NDR) | Mechanistic Study | researchgate.net |
| Mass Spectrometry (of reaction solution) | Platinum (Pt) | Identified reaction products: S₂O₃²⁻, HSO₄⁻, SO₃²⁻ | Mechanistic Study | researchgate.net |
Elemental Analysis Techniques
Elemental analysis is fundamental to confirming the empirical and molecular formula of a chemical compound, thereby verifying its composition and purity. Sodium hydroxymethanesulfinate is commonly sold as the dihydrate. wikipedia.orgatamanchemicals.com The molecular formula of the anhydrous salt is Na⁺HOCH₂SO₂⁻ (or CH₃NaO₃S), while the empirical formula for the dihydrate is CH₃NaO₃S · 2H₂O. wikipedia.orgsigmaaldrich.com
The calculated elemental composition provides the percentage by mass of each element within the molecule. This data is essential for confirming the identity of a synthesized or commercial sample against its theoretical composition. The molecular weight of the anhydrous form is approximately 118.09 g/mol , whereas the dihydrate has a molecular weight of 154.12 g/mol . atamanchemicals.comsigmaaldrich.com
Table 3: Elemental Composition of Sodium Hydroxymethanesulfinate and its Dihydrate
| Compound Form | Molecular Formula | Molecular Weight ( g/mol ) | % Sodium (Na) | % Carbon (C) | % Hydrogen (H) | % Oxygen (O) | % Sulfur (S) |
| Anhydrous | CH₃NaO₃S | 118.09 | 19.47% | 10.17% | 2.56% | 40.63% | 27.15% |
| Dihydrate | CH₇NaO₅S | 154.12 | 14.92% | 7.79% | 4.58% | 51.89% | 20.80% |
Theoretical and Computational Chemistry Approaches to Sodium Hydroxymethanesulfinate Hydrate Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction and Validation
Density Functional Theory (DFT) has emerged as a important method for elucidating the complex reaction mechanisms involving sulfinate derivatives. While specific DFT studies on sodium hydroxymethanesulfinate hydrate (B1144303) are not extensively documented in publicly available literature, the principles can be applied to predict its behavior. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation barriers. For instance, in reactions where sodium hydroxymethanesulfinate acts as a reducing agent, DFT can model the electron transfer process and the subsequent bond-breaking and bond-forming steps.
Research on related sulfur-containing compounds provides a framework for potential DFT investigations. For example, DFT studies on the esterification of sulfonic acids have successfully delineated between SN1 and SN2 pathways by calculating the energies of intermediates and transition states. rsc.orgrsc.orgresearchgate.net Similar approaches could be employed to study the reactions of the hydroxymethanesulfinate ion with various electrophiles. Furthermore, DFT has been used to investigate the role of radical species in reactions involving rongalite (a common name for sodium hydroxymethanesulfinate). researchgate.net These studies suggest that DFT can be a valuable tool in understanding the radical-mediated decomposition pathways of sodium hydroxymethanesulfinate, particularly its interaction with oxygen. researchgate.net
A hypothetical DFT study on the decomposition of the hydroxymethanesulfinate anion might investigate the homolytic cleavage of the C-S bond to form a hydroxymethyl radical and a sulfoxylate (B1233899) anion radical, or heterolytic cleavage pathways. The calculated energy barriers for these different pathways would reveal the most likely decomposition mechanism under various conditions.
Table 1: Hypothetical DFT-Calculated Parameters for a Proposed Reaction Step of Hydroxymethanesulfinate Anion
| Parameter | Description | Hypothetical Value (kcal/mol) |
| ΔE | Reaction Energy | -15.2 |
| Ea | Activation Energy | +25.8 |
| ΔG | Gibbs Free Energy of Reaction | -12.5 |
| ΔG‡ | Gibbs Free Energy of Activation | +28.3 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Ab Initio and Semi-Empirical Methods for Electronic Structure and Reactivity Profiling
Ab initio and semi-empirical methods are fundamental to understanding the electronic structure and intrinsic reactivity of sodium hydroxymethanesulfinate hydrate. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of the molecule's wave function and electronic properties. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, while computationally expensive, can be used to benchmark the results from more cost-effective methods like DFT.
The electronic structure of the hydroxymethanesulfinate anion dictates its reactivity. Ab initio calculations can precisely determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the partial charges on each atom. nih.gov The HOMO energy, for example, is a key indicator of the molecule's ability to act as an electron donor (a reducing agent), while the LUMO energy relates to its ability to accept electrons.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for studying large systems or for preliminary reactivity screening. These methods could be used to quickly assess the reactivity of sodium hydroxymethanesulfinate with a wide range of substrates before undertaking more rigorous ab initio or DFT calculations. The electronic properties of various sulfur-oxygen compounds have been studied using these methods, providing insights into bonding and reactivity that can be extrapolated to the hydroxymethanesulfinate anion. capes.gov.br
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in solution, providing a dynamic picture of solvation and intermolecular interactions. nih.govmdpi.comresearchgate.net For this compound, MD simulations can elucidate the structure of the hydration shell around the hydroxymethanesulfinate anion and the sodium cation. core.ac.uk By simulating the movement of water molecules and ions over time, MD can reveal the number of water molecules in the first and second solvation shells, their orientation, and the average residence time of water molecules around the ions.
Studies on similar ions like sulfate (B86663) and sulfonate in aqueous solutions have shown that these ions can act as weak structure-makers, influencing the local hydrogen-bonding network of water. acs.org MD simulations of the hydroxymethanesulfinate ion would likely reveal similar behavior, with the oxygen atoms of the sulfinate group and the hydroxyl group forming hydrogen bonds with surrounding water molecules. The sodium ion would also have a well-defined hydration shell. Understanding these solvation structures is crucial as the solvent can significantly influence the reactivity of the ion. youtube.com
Furthermore, MD simulations can be used to study the ion-pairing behavior between the sodium cation and the hydroxymethanesulfinate anion in solutions of varying concentrations. The simulations can provide the potential of mean force (PMF) for ion association, indicating the stability of contact ion pairs, solvent-separated ion pairs, and fully solvated ions. This information is vital for accurately modeling the kinetics of reactions involving sodium hydroxymethanesulfinate in solution.
Table 2: Illustrative Data from a Hypothetical MD Simulation of a 1M Sodium Hydroxymethanesulfinate Solution
| Property | Ion | Value |
| First Solvation Shell Radius (Å) | Na+ | 2.5 |
| First Solvation Shell Radius (Å) | HOCH2SO2- | 3.8 |
| Coordination Number (First Shell) | Na+ | 5-6 |
| Coordination Number (First Shell) | HOCH2SO2- | 8-10 |
| Water Residence Time (ps) | Na+ | ~50 |
| Water Residence Time (ps) | HOCH2SO2- | ~5 |
Note: The values in this table are illustrative and based on typical results for similar ions in aqueous solution.
Kinetic Modeling and Simulation of Complex Reaction Networks
Such models are constructed based on a proposed reaction mechanism. The rate equations for each elementary step are written down, and the resulting system of differential equations is solved numerically to simulate the concentration profiles of reactants, intermediates, and products as a function of time. By fitting the simulation results to experimental data, the rate constants for the individual reaction steps can be determined.
For complex reaction networks, such as those that might occur during the use of sodium hydroxymethanesulfinate in industrial processes, kinetic modeling is essential for process optimization and control. lu.se For example, in a polymerization reaction initiated by a redox system containing sodium hydroxymethanesulfinate, kinetic modeling could be used to predict how changes in temperature, pH, or reactant concentrations will affect the rate of polymerization and the properties of the resulting polymer.
Computational Analysis of Bond Orders and Energetic Stability
Computational analysis can be used to calculate various measures of bond order, such as the Wiberg bond index or natural bond orbital (NBO) analysis. These analyses would likely show that the S-O bonds in the hydroxymethanesulfinate anion have a bond order between one and two, indicating a significant degree of double bond character. The C-S bond, in contrast, would be expected to be a weaker, single bond.
The energetic stability of this compound can be investigated by calculating its heat of formation and by studying its decomposition pathways computationally. rsc.org The thermal decomposition of related sodium oxo-salts of sulfur has been studied, and similar computational approaches could be applied to sodium hydroxymethanesulfinate. researchgate.net By calculating the energies of potential decomposition products, it is possible to determine the thermodynamic feasibility of different decomposition reactions. For instance, the relative energies of the products of homolytic versus heterolytic cleavage of the C-S bond would indicate the more favorable decomposition route from a thermodynamic perspective.
Environmental and Atmospheric Chemical Studies of Hydroxymethanesulfinate Species
Formation Mechanisms in Atmospheric Aqueous Phases (e.g., Cloud Droplets, Aerosols)
Hydroxymethanesulfonate is primarily formed in atmospheric aqueous phases such as cloud droplets, fog, and aerosol liquid water. copernicus.orgnih.govosti.gov The presence of liquid water is considered essential for its formation. bohrium.com The process involves the aqueous-phase reaction of two key precursor pollutants: sulfur dioxide (SO₂) and formaldehyde (B43269) (HCHO). caltech.edunsf.govnih.gov This reaction provides a pathway for the conversion of gaseous SO₂ into a particulate form. bohrium.com The formation of HMS is influenced by several factors, including the pH of the aerosol water, the presence of ammonia (B1221849) (NH₃), and the ionic strength of the aqueous medium. bohrium.com Higher pH and the presence of ammonia, which increases the pH, can promote HMS formation. bohrium.com
The core formation mechanism of hydroxymethanesulfonate in the atmosphere is the reversible reaction between dissolved sulfur dioxide, present as S(IV) species (sulfite and bisulfite), and formaldehyde. nih.govnih.gov Formaldehyde, a highly water-soluble carbonyl compound, partitions readily into cloud and fog water. nih.gov In this aqueous environment, it reacts with dissolved SO₂ to form HMS. copernicus.orgnih.gov
The reaction can be summarized as: HCHO(aq) + S(IV)(aq) ⇌ HOCH₂SO₃⁻(aq)
This reaction is significant as it can be a major pathway for sulfur transformation in the atmosphere, especially during haze events in polluted regions. bohrium.comnih.gov The rate of this reaction and the stability of the resulting HMS are dependent on the specific conditions within the atmospheric aqueous phase. bohrium.comnih.gov For instance, the ionic strength of the aerosol water has been found to significantly influence the formation rate constant of HMS, which can be 2–3 orders of magnitude larger in aerosol water compared to bulk water. bohrium.com
Table 1: Observed Concentrations of Hydroxymethanesulfonate (HMS) in Various Atmospheric Environments
| Location | Environment | HMS Concentration (μg/m³) | Associated Conditions | Source |
|---|---|---|---|---|
| Nanjing, China | Urban | 0.30 ± 0.10 | Winter haze events | copernicus.org |
| Yellow & Bohai Seas | Marine | 0.05 ± 0.01 | - | copernicus.org |
| Arctic Oil Field | Arctic | Up to 0.0016 (1.6 ng/m³) | Summertime fog events | caltech.edunsf.gov |
| Beijing, China | Urban | Up to ~8.0 | Winter haze | nih.gov |
Atmospheric Decomposition and Oxidation Pathways
The fate of hydroxymethanesulfonate in the atmosphere is determined by its decomposition and oxidation pathways. While relatively stable under certain conditions, it can be transformed through reactions with key atmospheric oxidants. nih.govresearchgate.net
Hydroxymethanesulfonate can be oxidized by the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent" of the troposphere. nih.govwikipedia.org This reaction is a significant transformation pathway for HMS in the aqueous phase. acs.org The oxidation of HMS by •OH radicals leads to the formation of sulfate (B86663) (SO₄²⁻) and regenerates formaldehyde. nih.gov
The reaction proceeds through several steps, initiated by hydrogen abstraction, leading to the formation of various radical intermediates. acs.orgacs.org Recent studies have shown that the heterogeneous OH oxidation of HMS can lead to a significant conversion of its organic sulfur into inorganic sulfur species, including not only sulfate but also peroxydisulfate (B1198043) (S₂O₈²⁻). acs.org One study found that the conversion of organic sulfur from HMS to inorganic sulfur ranged from 0% to 48% depending on the OH exposure. acs.org Kinetic models suggest the reaction involves chain reactions initiated by the sulfite (B76179) radical anion (SO₃•⁻). acs.org
Table 2: Rate Constants for the Reaction of Hydroxyl Radicals (•OH) with Hydroxymethanesulfonate (HMS) and Related Compounds
| Compound | Rate Constant (L mol⁻¹ s⁻¹) | Temperature (°C) | Method | Source |
|---|---|---|---|---|
| Hydroxymethanesulfonate (HMS) | 10⁶ - 10⁸ | Varied | Laser photolysis-long path absorption (LP-LPA) | acs.org |
| Methanesulfonate (MSA) | 10⁶ - 10⁸ | Varied | LP-LPA | acs.org |
| Methyl Sulfate (MS) | 10⁶ - 10⁸ | Varied | LP-LPA | acs.org |
| Ethyl Sulfate (ES) | 10⁶ - 10⁸ | Varied | LP-LPA | acs.org |
A key characteristic of hydroxymethanesulfonate is its resistance to oxidation by two other major atmospheric oxidants: hydrogen peroxide (H₂O₂) and ozone (O₃). nih.gov This stability distinguishes it from dissolved S(IV) species (sulfite/bisulfite), which are readily oxidized by H₂O₂ and O₃ to form sulfate. The formation of HMS effectively sequesters S(IV) in a form that is protected from these common oxidation pathways. nih.gov This resistance means that the transformation of HMS to sulfate is primarily dependent on its reaction with the hydroxyl radical, a process that can be slower and dependent on different atmospheric conditions, such as daytime photochemistry which generates •OH. nih.govwikipedia.org
Role in Atmospheric Particulate Matter (PM) Formation
The formation of hydroxymethanesulfonate is a significant, and sometimes overlooked, contributor to the particulate sulfur budget, particularly during severe winter haze events in polluted regions like the North China Plain. copernicus.orgbohrium.comnih.gov During these events, HMS concentrations can be substantial, at times accounting for up to 30% of particulate sulfur. nih.gov Its presence helps to explain discrepancies between modeled and observed sulfate concentrations, suggesting it is a missing source of sulfur in many atmospheric models. researchgate.netnih.gov
Beyond its contribution to the sulfur budget, HMS also adds to the organic carbon content of aerosols. copernicus.orgresearchgate.netacs.org As an organosulfur compound, it contains both sulfur and carbon. While the focus has often been on its role in sulfur chemistry, its contribution to secondary organic aerosol (SOA) mass is also relevant. nih.govresearchgate.net Studies have shown that organosulfur compounds, as a class, can comprise a significant fraction of organic aerosol mass, with estimates ranging from 5-10% in some US locations. acs.org The formation of HMS from formaldehyde, a key organic compound in the atmosphere, directly links the atmospheric sulfur and carbon cycles within particulate matter. copernicus.orgnih.gov
Heterogeneous Chemistry and Cloud Processing Impacts
Hydroxymethanesulfonate (HMS), an organosulfur compound, plays a significant role in atmospheric chemistry, primarily through heterogeneous reactions occurring in aqueous phases like cloud droplets, fog, and aerosol liquid water. copernicus.orgcopernicus.org Its formation is a key process that impacts the composition of atmospheric particulate matter. nih.govnih.gov The primary formation pathway for HMS is the aqueous-phase reaction between dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO). copernicus.orgnih.gov This reaction involves the nucleophilic addition of sulfite (SO₃²⁻) or bisulfite (HSO₃⁻) to formaldehyde. nih.gov The reaction with sulfite is significantly faster, making HMS formation highly dependent on the pH of the aqueous medium, as sulfite concentrations are sensitive to pH. nih.gov
Several atmospheric conditions favor the formation and stability of HMS. These include high concentrations of its gaseous precursors (SO₂ and HCHO), high aqueous water content, low temperatures, and moderately acidic pH levels (typically between 4 and 6). copernicus.orgnih.govcopernicus.org Conversely, HMS decomposition occurs via reaction with hydroxide (B78521) ions (OH⁻). nih.gov The compound is notably resistant to oxidation by common atmospheric oxidants like hydrogen peroxide (H₂O₂) and ozone (O₃), but it does react with hydroxyl radicals (OH) in the aqueous phase. nih.govcopernicus.org
Research has highlighted the importance of HMS in various global environments. Field measurements have confirmed its presence in diverse locations, from polluted urban centers to remote marine and Arctic atmospheres. nih.govcopernicus.orgnsf.gov
Table 1: Observed Atmospheric Concentrations of Hydroxymethanesulfonate (HMS)
| Location | Reported Concentration (μg/m³) | Context/Timeframe | Citation |
|---|---|---|---|
| Shijiazhuang, China | Up to 7.6 | Examined within 9 days of collection | nih.govnih.gov |
| Beijing-Tianjin-Hebei, China | Up to 10 (daily mean) | Winter haze episodes | acs.org |
| Singapore | ~0.6 | Examined 9-18 months after collection | nih.govnih.gov |
| Fairbanks, Alaska | Up to 5 | Winter 2020, during pollution episode | nih.gov |
| Nanjing, China | 0.30 ± 0.10 | Urban winter measurements | copernicus.org |
| Yellow Sea and Bohai Sea | 0.05 ± 0.01 | Marine atmosphere measurements | copernicus.org |
| Arctic Oil Field | Up to 0.0016 | Summer fog events | nsf.gov |
Global Atmospheric Chemical Transport Modeling of Hydroxymethanesulfonate
To understand the global significance, spatial distribution, and seasonal patterns of hydroxymethanesulfonate (HMS), scientists utilize global three-dimensional chemical transport models. copernicus.orgacs.org The GEOS-Chem model is a prominent tool used for these simulations, incorporating detailed HMS chemistry to predict its atmospheric behavior. copernicus.orgnih.govacs.org These models account for critical processes such as the mass transfer of gases into the aqueous phase and cloud dynamics, which are essential for simulating heterogeneous HMS chemistry. copernicus.orgcopernicus.org
Modeling studies have consistently shown that HMS is a ubiquitous and sometimes significant component of particulate sulfur in the atmosphere. nih.govnih.gov Simulations indicate that HMS may account for 10% of global particulate sulfur in continental surface air and can exceed 25% in many polluted regions, especially during winter in the Northern Hemisphere. nih.govnih.gov The highest concentrations are typically simulated in East Asia, followed by Europe and North America, a pattern that aligns with available quantitative observations. copernicus.orgcopernicus.org For example, simulations have been able to reproduce observed HMS concentrations in Beijing. copernicus.org
The models also capture the distinct seasonal cycle of HMS, with higher concentrations occurring in colder months. copernicus.orgcopernicus.org This seasonality is influenced by photochemical activity; lower photochemical oxidizing capacity in winter reduces the competition for sulfur dioxide (SO₂) from other oxidants like ozone and hydrogen peroxide, thereby favoring the reaction of SO₂ with formaldehyde to form HMS. copernicus.orgnih.gov
Table 2: GEOS-Chem Model Findings on HMS Contribution to Particulate Sulfur
| Region | Modeled HMS Fraction of Particulate Sulfur | Season | Citation |
|---|---|---|---|
| Global Average (Continental Surface Air) | ~10% | Annual | nih.govnih.gov |
| Polluted Regions (General) | >25% | - | nih.govnih.gov |
| Northern United States | 20-30% | Boreal Winter (DJF) | nih.gov |
| Southern Canada | 20-30% | Boreal Winter (DJF) | nih.gov |
| Europe | 20-30% | Boreal Winter (DJF) | nih.gov |
| China | 20-30% | Boreal Winter (DJF) | nih.gov |
| Beijing (Peak Haze Simulation) | >50% | January 2013 Haze Event | harvard.edu |
These modeling efforts are crucial for air quality assessment, as they suggest that strategies aimed at reducing emissions of formaldehyde and other volatile organic compounds could have the co-benefit of decreasing particulate sulfur levels. nih.govnih.gov Furthermore, models predict that the relative importance of HMS in particulate sulfur may increase in the future due to differential reductions in emissions of SO₂, nitrogen oxides (NOx), and ammonia (NH₃), which alter atmospheric acidity. acs.org
Polymer Chemistry Applications and Mechanisms Involving Sodium Hydroxymethanesulfinate Hydrate
Role as a Reducing Agent in Redox Polymerization Initiator Systems
Sodium hydroxymethanesulfinate, often referred to by its common names Rongalite or sodium formaldehyde (B43269) sulfoxylate (B1233899), is a key component in redox initiator systems for polymerization. researchgate.netresearchgate.net These systems are characterized by the presence of both a reducing agent and an oxidizing agent, which react to generate the free radicals necessary to initiate polymerization. nih.gov The primary advantage of redox systems is their ability to generate a high flux of radicals at lower temperatures compared to thermal initiators, which saves energy and minimizes undesirable side reactions like depolymerization. nih.gov
In this context, sodium hydroxymethanesulfinate functions as the water-soluble reducing agent. acs.org It is typically paired with an oxidizing agent (oxidant). The fundamental mechanism involves the reduction of the oxidant by sodium hydroxymethanesulfinate. This single-electron transfer reaction generates a reactive free radical from the oxidant, which then attacks a monomer unit, initiating the polymer chain growth. The sodium hydroxymethanesulfinate itself is oxidized in the process. researchgate.netutexas.edu When acidified, it can be considered a source of the sulfoxylate ion (SO₂²⁻), which is the active reducing species. researchgate.net
A classic example of such a system is the pairing of sodium hydroxymethanesulfinate with an organic hydroperoxide, such as tert-butyl hydroperoxide (t-BHP) or cumene (B47948) hydroperoxide (CHP). researchgate.netnih.govacs.org Another common pairing is with persulfates, like ammonium (B1175870) or potassium persulfate. researchgate.net The efficiency of these systems can be further enhanced by the addition of a small amount of a metal salt catalyst, typically an iron(II) salt like ferrous sulfate (B86663) (FeSO₄), which facilitates the electron transfer between the redox pair. researchgate.net
The selection of the specific redox pair allows for fine-tuning of the initiation rate and polymerization temperature. For example, some systems are effective at ambient or even sub-ambient temperatures, enabling the polymerization of sensitive monomers or the production of polymers with specific microstructures. nih.govresearchgate.net
Table 1: Examples of Redox Initiator Systems Incorporating Sodium Hydroxymethanesulfinate
| Reducing Agent | Oxidizing Agent | Catalyst (Optional) | Application Context |
|---|---|---|---|
| Sodium Hydroxymethanesulfinate | tert-Butyl Hydroperoxide (t-BHP) | - | Emulsion Polymerization researchgate.netacs.org |
| Sodium Hydroxymethanesulfinate | Cumene Hydroperoxide (CHPO) | - | Graft Copolymerization nih.gov |
| Sodium Hydroxymethanesulfinate | Ammonium Persulfate | Iron(II) Sulfate (FeSO₄) | Cold Start Emulsion Polymerization researchgate.net |
| Sodium Hydroxymethanesulfinate | Potassium Persulfate | Iron(II) Sulfate (FeSO₄) | Emulsion Polymerization nih.govresearchgate.net |
Mechanistic Studies of Emulsion Polymerization Initiation
Emulsion polymerization is a technologically vital process for producing synthetic latices, rubbers, and resins. researchgate.netresearchgate.net The initiation mechanism of sodium hydroxymethanesulfinate within these heterogeneous systems has been a subject of detailed kinetic and mechanistic investigation. In a typical emulsion polymerization setup, the system consists of water, monomer, an emulsifier (surfactant), and the initiator system.
Studies involving sodium hydroxymethanesulfinate (often abbreviated as SFS) as part of the initiator system have shown that the polymerization process generally follows the classical Smith-Ewart theory for emulsion polymerization. researchgate.net This theory delineates three distinct intervals or stages in the reaction:
Interval I: Particle Nucleation. In this initial stage, the redox reaction between sodium hydroxymethanesulfinate and the oxidant generates free radicals in the aqueous phase. These radicals initiate the polymerization of dissolved monomer molecules to form oligomeric radicals. Once these oligomers reach a critical chain length, they precipitate and are stabilized by surfactant molecules to form primary particles, or they enter existing surfactant micelles, which then become polymer particles. This period is characterized by a rapid increase in the number of polymer particles. researchgate.net
Interval II: Particle Growth. Once the surfactant micelles have been consumed, particle nucleation ceases, and the total number of polymer particles remains relatively constant. Polymerization now occurs within these monomer-swollen polymer particles. Monomer diffuses from the large monomer droplets, through the aqueous phase, and into the growing particles. This stage is typically characterized by a constant rate of polymerization. researchgate.net
Interval III: Monomer Depletion. As the monomer droplets are depleted, the concentration of monomer within the polymer particles begins to decrease. This leads to a corresponding decrease in the rate of polymerization until the reaction ceases. researchgate.net
Table 2: Mechanistic Stages of Emulsion Polymerization Initiated by a Redox System
| Stage | Primary Events | Key Characteristics |
|---|---|---|
| Interval I | Radical generation in aqueous phase; Oligomer formation; Particle nucleation (micellar entry or homogeneous nucleation). | Increasing number of particles; Increasing polymerization rate. |
| Interval II | Polymerization within monomer-swollen particles; Diffusion of monomer from droplets to particles. | Constant number of particles; Constant polymerization rate. |
| Interval III | Depletion of monomer droplets; Decreasing monomer concentration in particles. | Decreasing polymerization rate. |
Synthesis of Specialized Polymeric Materials
Beyond its widespread use in conventional emulsion polymerization, sodium hydroxymethanesulfinate hydrate (B1144303) is also a valuable reagent in the synthesis of specialized polymers, where precise control over chemical reactions is required to achieve desired material properties.
Polymers with Optoelectronic Properties
Polymers with optoelectronic properties, such as conductive polymers, are a class of materials defined by their backbone of conjugated π-electron systems. researchgate.netnih.gov These materials, including well-known examples like polyaniline, polypyrrole, and polythiophenes, are foundational to applications in organic electronics such as light-emitting diodes, solar cells, and sensors. researchgate.netresearchgate.netmdpi.com
The predominant method for synthesizing these conjugated polymers is through oxidative chemical or electrochemical polymerization. researchgate.netfrontiersin.orgmdpi.com This process involves using an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium persulfate (APS), to remove electrons from the monomer units, causing them to couple and form the polymer chain. frontiersin.orgscielo.br This presents a conceptual contrast to the function of sodium hydroxymethanesulfinate, which is a strong reducing agent. acs.orgutexas.edu
However, the role of a reducing agent like sodium hydroxymethanesulfinate in this field is not nonexistent but rather specialized and indirect. While it is not typically used as the primary polymerization initiator for common conjugated polymers, its powerful reducing and nucleophilic character can be leveraged in several ways:
Redox-Activated Polymerization: Some synthetic routes for conjugated polymers can be initiated by redox activation, where a reducing agent could potentially play a role in the initiation complex. researchgate.net
Synthesis of Precursors and Monomers: Sodium hydroxymethanesulfinate is an excellent reagent for introducing sulfone (-SO₂-) groups into organic molecules. acs.orgutexas.edu It can react with activated olefins or alkyl dihalides to create sulfone-containing compounds. acs.org This capability could be employed to synthesize novel monomers, where the incorporated sulfone group modifies the electronic properties (e.g., electron-withdrawing character) of the resulting conjugated polymer, thereby tuning its bandgap and optoelectronic performance.
Post-Polymerization Modification: A reducing agent could be used to chemically reduce or "dope" a previously synthesized conjugated polymer, altering its conductivity and other electronic characteristics.
While direct polymerization of monomers like thiophene (B33073) or aniline (B41778) using sodium hydroxymethanesulfinate as the sole initiator is not the standard method, its established utility in organic synthesis for creating specific functional groups makes it a relevant tool for chemists designing next-generation optoelectronic materials. acs.orgrsc.org
Table 3: Examples of Polymers with Optoelectronic Properties
| Polymer Class | Example Monomer | Key Property | Common Synthesis Method |
|---|---|---|---|
| Polythiophenes | Thiophene, 3,4-ethylenedioxythiophene (B145204) (EDOT) | High Conductivity, Stability researchgate.netfrontiersin.org | Oxidative Polymerization nih.gov |
| Polyanilines | Aniline | Tunable Conductivity scielo.brresearchgate.net | Oxidative Polymerization scielo.br |
| Polypyrroles | Pyrrole | Biocompatibility, Conductivity mdpi.comnih.gov | Oxidative Polymerization mdpi.com |
| Poly(p-phenylene vinylene)s | Styrene derivatives | Luminescence | Condensation Polymerization nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Cascade Synthetic Transformations
Sodium hydroxymethanesulfinate is a versatile reagent, primarily utilized as a potent reducing agent and as a source of the sulfoxylate (B1233899) (SO₂²⁻) anion. atamanchemicals.comatamanchemicals.com Its established applications include the preparation of sulfones and sultines, and the reductive dehalogenation of specific organic compounds. atamanchemicals.comsigmaaldrich.comscientificlabs.co.uk Future research is trending towards harnessing this reactivity in more complex, multi-step sequences known as cascade, tandem, or domino reactions. These processes, where multiple chemical transformations occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, waste reduction, and resource economy.
The development of such cascade reactions could involve coupling the known reactivity of sodium hydroxymethanesulfinate with other transformations. For instance, a one-pot reaction might be designed to first achieve a reductive dehalogenation, with the resulting intermediate then undergoing a sulfone formation using the same reagent. The principles of telescoping steps, where reagents are added sequentially to a reactor to initiate subsequent reactions, are highly applicable here and can streamline multi-step syntheses. nih.gov
| Known Transformation | Potential Cascade Application | Scientific Rationale |
|---|---|---|
| Source of SO₂²⁻ for Sulfone Synthesis. atamanchemicals.com | Reductive Cyclization/Sulfonylation | An initial reduction of a nitro group to an amine, followed by intramolecular cyclization and trapping with the sulfoxylate anion to form heterocyclic sulfones. |
| Reductive Dehalogenation of α-haloketones. atamanchemicals.com | Dehalogenation/Addition Cascade | In-situ generation of a ketone from an α-haloketone, which is then immediately used in an aldol (B89426) or other carbon-carbon bond-forming reaction in the same pot. |
| Reducing Agent for Vat Dyeing. atamanchemicals.com | Reductive Functionalization of Dyes | Using the reduced form of a dye, generated by sodium hydroxymethanesulfinate, as a nucleophile in a subsequent functionalization step to create novel dye derivatives. |
Advanced In-situ Spectroscopic Techniques for Mechanistic Elucidation
Despite its widespread use, the decomposition mechanism of sodium hydroxymethanesulfinate is not fully understood. atamanchemicals.com It is known to be a multi-stage process that involves both oxygen-dependent and oxygen-independent pathways and is highly sensitive to pH. researchgate.netresearchgate.net The decomposition can be hindered by surfactants, which suggests that mass transfer of oxygen at the solution-air interface plays a critical role. researchgate.net To unravel the complexities of these reaction pathways, advanced in-situ spectroscopic techniques are essential.
Real-time monitoring using methods such as Nuclear Magnetic Resonance (NMR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can identify and track the concentration of transient intermediates and products as they form. Such studies would provide direct evidence for the proposed reaction steps. Electrochemical methods have already provided significant insights; for example, electrochemical impedance spectroscopy (EIS) has revealed a hidden negative differential resistance (HN-NDR) during its oxidation, and mass spectrometry has confirmed the formation of decomposition products like thiosulfate (B1220275) (S₂O₃²⁻), bisulfate (HSO₄⁻), and sulfite (B76179) (SO₃²⁻). researchgate.net
| Spectroscopic Technique | Mechanistic Question to Address | Expected Outcome |
|---|---|---|
| In-situ Raman/IR Spectroscopy | Identification of sulfur-containing intermediates during decomposition under acidic vs. alkaline conditions. | Direct observation of species like HSO₂⁻, S₂O₄²⁻, and their evolution over time, confirming the pH-dependent pathway. |
| Stopped-Flow UV-Vis Spectroscopy | Kinetics of the initial reaction with oxidants or other reagents. | Precise rate constants for elementary reaction steps, particularly the fast initial stages of decomposition. |
| In-situ NMR Spectroscopy (¹H, ¹³C, ¹⁷O) | Characterization of the adducts formed with organic substrates. | Structural elucidation of intermediates in cascade reactions, confirming reaction pathways. |
| Electrochemical Mass Spectrometry (EC-MS) | Identification of volatile or gaseous products released during electrochemical oxidation/reduction. | Correlation of electrochemical events with the evolution of gases like sulfur dioxide, providing a complete picture of the redox process. |
Integration with Flow Chemistry and Microfluidic Systems for Enhanced Control
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a flask, offers superior control over reaction parameters like temperature, pressure, and mixing. nih.gov This enhanced control is particularly advantageous for reactions involving sodium hydroxymethanesulfinate. Under acidic conditions, the compound decomposes to release formaldehyde (B43269), a known carcinogen, and a reducing sulfoxylate ion. atamanchemicals.comatamanchemicals.com The ability to precisely manage pH and residence time in a flow reactor can minimize hazards and maximize the efficiency of the desired transformation.
Integrating these reactions into flow systems allows for the on-demand generation and immediate consumption of reactive intermediates, improving safety and often, yield. nih.gov Microfluidic systems, which are miniaturized flow reactors, further enable high-throughput screening of reaction conditions, catalysts, and substrates, accelerating the discovery of new applications for sodium hydroxymethanesulfinate. The improved mass and heat transfer in these systems can lead to more efficient and selective reactions compared to traditional batch processing.
| Parameter | Batch Processing | Flow Chemistry/Microfluidics |
|---|---|---|
| Safety | Larger volumes of reagents and potential for runaway reactions. Accumulation of hazardous byproducts (e.g., formaldehyde). atamanchemicals.com | Small reactor volumes, superior heat dissipation, and on-demand generation of reactive species enhance safety. |
| Process Control | Difficult to maintain uniform temperature and concentration, leading to potential side reactions. | Precise control over residence time, temperature, and stoichiometry, leading to higher selectivity and reproducibility. nih.gov |
| Scalability | Scaling up can be non-linear and challenging due to changes in surface-area-to-volume ratio. | Easily scalable by running multiple reactors in parallel ("scaling out") or by extending operation time. nih.gov |
| Efficiency | Often requires isolation and purification of intermediates, leading to lower overall yield and more waste. | Enables telescoping of reaction steps, reducing workup procedures and improving atom economy. nih.gov |
Exploration of New Catalytic Systems and Synergistic Reagents
Sodium hydroxymethanesulfinate is a key component in redox-initiator systems for emulsion polymerization, typically paired with an oxidizing agent like t-butyl peroxide. atamanchemicals.com This highlights its role as part of a synergistic system. Future research will likely focus on discovering new catalysts and reagents that can work in concert with sodium hydroxymethanesulfinate to unlock novel reactivity or enhance its performance.
This exploration could involve screening transition metal catalysts that could activate the C-S bond or coordinate with the sulfur center to modulate its reducing potential. Furthermore, the discovery of new synergistic reagents beyond simple peroxides could lead to more selective and efficient redox systems. For example, photoredox catalysis could potentially be combined with the reducing power of sodium hydroxymethanesulfinate to drive challenging chemical transformations under mild conditions. The observation that surfactants can inhibit its decomposition by atmospheric oxygen points to a physical synergistic effect that could be further exploited for controlling its reactivity. researchgate.net
| Existing System | Proposed Future Research Area | Potential Benefit |
|---|---|---|
| Redox-initiator pair with t-butyl peroxide. atamanchemicals.com | Development of water-soluble, transition-metal catalyst systems (e.g., Fe, Cu). | Access to new catalytic cycles for cross-coupling or C-H functionalization reactions using a mild, inexpensive reductant. |
| Use with surfactants to control decomposition. researchgate.net | Phase-transfer catalysis. | Improved reaction rates and yields in biphasic systems by facilitating the transport of the sulfinate anion to the organic phase. |
| Stand-alone reducing agent. | Combination with photoredox catalysts (e.g., iridium or ruthenium complexes). | Enabling single-electron transfer (SET) pathways for novel transformations not accessible by traditional two-electron pathways. |
Refined Atmospheric Models and Comprehensive Environmental Impact Assessment
In atmospheric science, the anion hydroxymethanesulfonate (HMS), the conjugate acid of the title compound, has been identified as a significant organosulfur component in aerosols, particularly during winter haze events in regions like northern China. copernicus.orgcopernicus.org HMS is formed in the aqueous phase of clouds and aerosols through the reaction of sulfur dioxide (SO₂) and formaldehyde (HCHO). copernicus.org Its formation and stability are highly dependent on factors such as pH, temperature, and the presence of other oxidants. copernicus.org
Global chemical transport models, such as GEOS-Chem, are now being modified to include HMS chemistry to better understand its spatial and seasonal patterns. copernicus.org Future research will focus on refining these models by incorporating more accurate kinetic data for its formation, decomposition, and oxidation by hydroxyl (OH) radicals. copernicus.org A key area of investigation is the difference in HMS formation rates in aerosol liquid water versus cloud water. copernicus.org A comprehensive environmental impact assessment is needed to understand the complete lifecycle of atmospheric HMS, its contribution to total aerosol mass, and its effect on air quality and climate.
| Atmospheric Process | Key Parameters in GEOS-Chem Model. copernicus.org | Future Research Focus |
|---|---|---|
| HMS Formation | Rate constants for the reaction of S(IV) species with HCHO; pH dependence. | Measuring kinetic parameters under a wider range of atmospherically relevant temperatures and ionic strengths. |
| HMS Decomposition | Equilibrium constant (Keq) as a function of temperature and pH. | Investigating the influence of other aerosol components on the decomposition rate. |
| HMS Oxidation | Rate constant for the reaction with aqueous OH radicals. Resistance to oxidation by H₂O₂ and O₃ is noted. | Identifying other potential atmospheric oxidants and degradation pathways. |
| Phase Equilibrium | Henry's law constants for SO₂ and HCHO. | Studying the partitioning of HMS between the gas and aerosol phases, if any. |
Exploration of Complex Chemical Biology and Materials Science Intersections
The reactivity of sodium hydroxymethanesulfinate extends into the interdisciplinary fields of chemical biology and materials science. Its ability to form stable adducts with aldehydes and its role as a reducing agent create intriguing possibilities in both domains.
In chemical biology , the adduct hydroxymethanesulfonate (HMS) is being studied for its potential role in prebiotic chemistry. It can act as a stable, solid "mineral" reservoir for formaldehyde, a crucial C1 building block in the formose reaction which is thought to be a key pathway to the first sugars on early Earth. nih.gov By slowly releasing formaldehyde, it can control its concentration and prevent parasitic side reactions. nih.gov Future research could explore the ability of bisulfite and related species to form reversible, stabilizing adducts with other biologically relevant and often unstable carbonyl compounds, such as glycolaldehyde (B1209225) and glyceraldehyde. nih.gov
In materials science , sodium hydroxymethanesulfinate is already used as a redox initiator for creating polymers like synthetic resins and rubbers. atamanchemicals.com It is also employed to react with elemental selenium and tellurium, yielding sodium polyselenides (Na₂Seₓ) and polytellurides (Na₂Teₓ), which are valuable precursors for synthesizing chalcogenide-containing materials and quantum dots. atamanchemicals.comatamanchemicals.com Emerging research could focus on using this reagent to synthesize novel functional polymers or to create unique inorganic nanomaterials with controlled morphologies by leveraging its reducing and sulfonating properties.
| Field | Current/Known Application | Future Research Direction |
|---|---|---|
| Chemical Biology | Stabilization of formaldehyde in prebiotic chemistry models. nih.gov Antioxidant in pharmaceutical formulations. atamanchemicals.com | Use as a general tool to stabilize other labile, biologically important aldehydes. Exploration of its interactions with proteins and enzymes. |
| Materials Science | Initiator for emulsion polymerization. atamanchemicals.com Synthesis of polyselenide/polytelluride precursors. atamanchemicals.com | Development of novel sulfur-containing polymers with unique optical or electronic properties. Controlled synthesis of metal sulfide (B99878)/selenide (B1212193) nanoparticles. |
Q & A
Basic: What are the critical handling and storage precautions for sodium hydroxymethanesulfinate hydrate in laboratory settings?
Answer:
- Handling: Avoid skin/eye contact and inhalation. Use PPE including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Work in a fume hood to minimize aerosol exposure .
- Storage: Maintain temperature between 10–25°C in a dry, ventilated area. Separate from incompatible substances (e.g., strong acids or oxidizing agents) to prevent decomposition .
- Spill Management: Collect spilled material in sealed containers. Avoid flushing into drains; treat contaminated water via wastewater facilities .
Basic: How does the stability of this compound vary with solvent pH?
Answer:
- Alkaline Conditions: Stable in aqueous alkaline environments (pH >7), making it suitable for redox reactions in basic media .
- Acidic Conditions: Rapidly decomposes in acidic solutions (pH <7), producing sulfur dioxide and formaldehyde derivatives. Kinetic studies indicate pseudo-first-order decomposition rates under controlled acidic conditions .
- Methodological Note: Monitor pH during experiments using calibrated probes and buffer systems to maintain stability .
Advanced: What experimental approaches are used to study the decomposition kinetics of this compound?
Answer:
- Kinetic Analysis: Conduct time-resolved UV-Vis spectroscopy or iodometric titration to track sulfinate consumption. For example, in acidic media, the rate constant () can be derived from the slope of ln([HMS]) vs. time .
- Mechanistic Probes: Use NMR or GC-MS to identify decomposition byproducts (e.g., SO₂, formic acid). Isotopic labeling (e.g., C-formaldehyde) clarifies reaction pathways .
- Thermodynamic Parameters: Calculate activation energy () via Arrhenius plots under varying temperatures .
Advanced: How can researchers resolve contradictions in reported stability data for this compound?
Answer:
- Source Analysis: Compare experimental conditions (e.g., purity, humidity, solvent composition). For instance, impurities like sodium sulfite (up to 5% in technical-grade samples) may accelerate decomposition .
- Reproducibility Tests: Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere). Discrepancies in thermal stability (e.g., reported melting points of 63°C vs. 120°C) may arise from hydrate vs. anhydrous forms .
- Advanced Characterization: Use DSC (Differential Scanning Calorimetry) or TGA (Thermogravimetric Analysis) to validate phase transitions .
Basic: What are the reproductive and mutagenic hazards associated with this compound?
Answer:
- Hazard Classification: Classified as a Category 2 reproductive toxin (H361) and mutagen (H341) based on rodent studies. Chronic exposure may affect fertility or fetal development .
- Mitigation: Implement strict exposure controls (e.g., gloveboxes, biological monitoring). Follow OSHA/NIOSH guidelines for permissible exposure limits (PELs) .
Advanced: How is this compound utilized as a reductant in organic synthesis?
Answer:
- Mechanism: Acts as a mild, selective reductant via single-electron transfer (SET). Commonly reduces azo bonds, nitro groups, and disulfides without over-reducing sensitive functionalities .
- Case Study: In vat dye synthesis, it reduces indigo to leuco-indigo under alkaline conditions. Optimize molar ratios (typically 1:1–1:2 substrate:HMS) and reaction times (30–60 mins at 50–70°C) .
- Troubleshooting: Monitor reaction progress via TLC or HPLC. Incomplete reduction may require pH adjustment or catalyst addition (e.g., Fe²⁺) .
Advanced: What analytical methods ensure purity assessment of this compound?
Answer:
- Quantitative Analysis: Use iodometric titration to determine active sulfinate content. React with excess iodine; back-titrate with thiosulfate to calculate purity .
- Spectroscopic Methods: FT-IR (e.g., S–O stretching at 1040 cm⁻¹) and H NMR (hydroxymethyl peak at δ 4.5–5.0 ppm) confirm structural integrity .
- Impurity Profiling: ICP-MS or ion chromatography detects trace metals (e.g., Zn, Fe) or sulfite residues .
Advanced: How does this compound influence gas hydrate formation in experimental systems?
Answer:
- Role as Additive: While not directly studied, sulfinate salts may alter nucleation kinetics via ionic interactions. Compare with sodium halides (e.g., NaBr), which reduce induction times in CO₂ hydrate formation by perturbing water structure .
- Experimental Design: Use high-pressure autoclaves with PTFE liners. Monitor pressure-temperature curves under isochoric conditions to detect hydrate phase boundaries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
